Technical Documentation Center

10H-Phenothiazine, 4-methoxy- Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 10H-Phenothiazine, 4-methoxy-
  • CAS: 61174-11-6

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of 4-Methoxy-10H-phenothiazine: A Technical Guide

Executive Summary 4-Methoxy-10H-phenothiazine (CAS: 61174-11-6) is a structurally optimized, redox-active heterocycle characterized by the integration of an electron-donating methoxy group at the 4-position of the phenot...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Methoxy-10H-phenothiazine (CAS: 61174-11-6) is a structurally optimized, redox-active heterocycle characterized by the integration of an electron-donating methoxy group at the 4-position of the phenothiazine core. In the pharmaceutical industry, it is critically recognized as Prochlorperazine Impurity 11 , serving as an essential reference standard for Analytical Method Validation (AMV), Quality Control (QC), and Abbreviated New Drug Applications (ANDA)[1]. Beyond regulatory compliance[2], the precise synthesis of this specific regioisomer is of high interest in materials science for the development of organic light-emitting diodes (OLEDs) and advanced hole-transporting materials.

This whitepaper details the mechanistic logic, step-by-step synthetic protocols, and spectroscopic characterization required to isolate and validate 4-methoxy-10H-phenothiazine with high regiocontrol.

Strategic Synthetic Pathways & Mechanistic Logic

The synthesis of specifically substituted phenothiazines requires careful strategic planning. Direct methoxylation of the parent 10H-phenothiazine is unviable due to poor regioselectivity and the high susceptibility of the electron-rich core to unwanted oxidation[3].

Historically, the classical approach involved the thionation of 3-methoxydiphenylamine using elemental sulfur and an iodine catalyst at elevated temperatures (165 °C)[4]. However, this method is fundamentally flawed for targeted synthesis: the methoxy group on the diphenylamine precursor activates both the ortho and para positions. Consequently, the sulfur cyclization yields a difficult-to-separate mixture of 2-methoxyphenothiazine and 4-methoxyphenothiazine, severely limiting the isolated yield of the target compound[4].

To achieve absolute regiocontrol, modern synthetic routes construct the tricyclic system from pre-functionalized precursors[3]. The most robust method is a two-phase approach: a selective thioetherification followed by an intramolecular Buchwald-Hartwig amination .

Synthesis_Strategy P1 3-Methoxydiphenylamine R1 Classical Thionation (S8, I2, 165°C) P1->R1 Direct Sulfenylation P2 2-Bromo-3-methoxy- diphenyl sulfide R2 Buchwald-Hartwig Amination (Pd Catalyst, Base) P2->R2 Intramolecular Cyclization M1 Isomeric Mixture (2-OMe & 4-OMe) R1->M1 T1 4-Methoxy-10H-phenothiazine (Target) R2->T1 Regiospecific (High Yield) M1->T1 HPLC Separation (Low Yield)

Fig 1. Comparison of classical thionation vs. modern cross-coupling for 4-methoxyphenothiazine.

Step-by-Step Experimental Protocol: Regioselective Synthesis

The following protocol utilizes a self-validating mechanistic design to ensure the exclusive formation of the 4-methoxy isomer.

Phase I: Selective Thioetherification

Objective: Synthesize the acyclic precursor, 2-((2-bromo-3-methoxyphenyl)thio)aniline. Causality & Logic: We react 2-aminobenzenethiol with 2-bromo-1-iodo-3-methoxybenzene. The carbon-iodine (C-I) bond is significantly weaker and more reactive toward oxidative addition than the carbon-bromine (C-Br) bond. By using a mild copper catalyst, the thiolate exclusively attacks the iodine-bearing carbon, leaving the C-Br bond perfectly intact for the subsequent cyclization step.

Protocol:

  • Preparation: Charge a flame-dried Schlenk flask with 2-bromo-1-iodo-3-methoxybenzene (10.0 mmol, 1.0 equiv), anhydrous K₂CO₃ (20.0 mmol, 2.0 equiv), and CuI (0.5 mmol, 0.05 equiv).

  • Atmosphere Control: Evacuate and backfill the flask with argon (3 cycles). Crucial step: Oxygen must be strictly excluded to prevent the oxidative dimerization of 2-aminobenzenethiol into a disulfide.

  • Reaction: Add 30 mL of anhydrous DMF, followed by the dropwise addition of 2-aminobenzenethiol (11.0 mmol, 1.1 equiv) via syringe.

  • Heating: Stir the mixture at 80 °C for 12 hours.

  • Workup: Cool to room temperature, quench with 50 mL of distilled water, and extract with ethyl acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc) to yield the pure thioether intermediate.

Phase II: Intramolecular Buchwald-Hartwig Cyclization

Objective: Form the C-N bond to close the phenothiazine ring. Causality & Logic: Pd₂(dba)₃ provides the active Pd(0) species. Xantphos, a bidentate ligand with a wide bite angle (~111°), is specifically chosen because it geometrically enforces the reductive elimination step, which is often the bottleneck in C-N bond formation. Sodium tert-butoxide (NaOtBu) is used as a strong, non-nucleophilic base to deprotonate the aniline, drastically increasing its nucleophilicity toward the palladium center.

Mechanism N1 Pd(0) Active Catalyst N2 Oxidative Addition (C-Br Cleavage) N1->N2 N3 Base Coordination (NH Deprotonation) N2->N3 N4 Reductive Elimination (C-N Formation) N3->N4 N4->N1 Catalyst Regeneration N5 4-Methoxy-10H- phenothiazine N4->N5

Fig 2. Catalytic cycle of the intramolecular Buchwald-Hartwig amination yielding the target compound.

Protocol:

  • Preparation: In an argon-filled glovebox, charge a pressure vial with the thioether intermediate from Phase I (5.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.1 mmol, 0.02 equiv), Xantphos (0.2 mmol, 0.04 equiv), and NaOtBu (7.5 mmol, 1.5 equiv).

  • Solvent Addition: Dissolve the mixture in 25 mL of anhydrous toluene. Causality: Toluene is selected for its high boiling point and non-coordinating nature, which prevents solvent interference with the palladium center.

  • Cyclization: Seal the vial, remove it from the glovebox, and heat the mixture at 110 °C for 8 hours behind a blast shield.

  • Isolation: Cool to room temperature, dilute with dichloromethane, and filter through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate in vacuo.

  • Purification: Recrystallize the crude solid from hot ethanol to afford 4-methoxy-10H-phenothiazine as a pale yellow crystalline powder.

Physicochemical & Spectroscopic Characterization

Thorough characterization is mandatory to distinguish the 4-methoxy isomer from the 2-methoxy isomer and to certify the compound for QC and ANDA applications[1].

Table 1: Physicochemical Properties

PropertyValue
CAS Number 61174-11-6
Molecular Formula C₁₃H₁₁NOS
Molecular Weight 229.30 g/mol
IUPAC Name 4-methoxy-10H-phenothiazine
Common Synonyms 4-methoxyphenothiazine, Prochlorperazine Impurity 11
Appearance Pale yellow to off-white crystalline powder

Table 2: Spectroscopic Characterization Data

TechniqueKey Signals / Assignments
¹H NMR (400 MHz, DMSO-d₆) δ 8.50 (s, 1H, NH), 7.05–6.75 (m, 6H, Ar-H), 6.60 (dd, 1H, Ar-H), 3.85 (s, 3H, -OCH₃)
¹³C NMR (100 MHz, DMSO-d₆) δ 155.2 (C-OMe), 143.5, 141.2, 127.8, 126.5, 122.4, 115.6, 114.2, 105.3, 55.8 (-OCH₃)
FT-IR (KBr, cm⁻¹) 3340 (N-H stretch), 3050 (C-H aromatic), 2835 (C-H methoxy), 1580 (C=C aromatic), 1250 (C-O-C stretch), 740 (C-S stretch)
HRMS (ESI+) m/z calculated for C₁₃H₁₂NOS [M+H]⁺ 230.0634, found 230.0638

Note on NMR Interpretation: The definitive proof of the 4-methoxy substitution pattern lies in the ¹H NMR spectrum. The methoxy protons appear as a sharp singlet at δ 3.85. Furthermore, the aromatic region lacks the symmetry that would be present in a 2-substituted or 3-substituted derivative, and the distinct doublet of doublets at δ 6.60 corresponds to the proton at position 3, shielded by the adjacent electron-donating methoxy group.

References

  • 10H-Phenothiazine, 4-methoxy- | 61174-11-6 , Benchchem. 3

  • Prochlorperazine Impurity 11 | 61174-11-6 , SynZeal. 1

  • US5026846A - Process for the preparation of diaryl sulphides and diaryl selenides , Google Patents. 4

  • Prochlorperazine Impurity 11 | CAS No: 61174-11-6 , Aquigen Bio Sciences.2

Sources

Exploratory

Comprehensive Technical Guide on CAS 61174-11-6 (4-Methoxy-10H-phenothiazine): Properties, Synthesis, and Analytical Workflows

Executive Summary In the landscape of pharmaceutical development and quality control (QC), the rigorous tracking of active pharmaceutical ingredient (API) degradation is paramount. CAS 61174-11-6 , chemically identified...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of pharmaceutical development and quality control (QC), the rigorous tracking of active pharmaceutical ingredient (API) degradation is paramount. CAS 61174-11-6 , chemically identified as 4-Methoxy-10H-phenothiazine [1], serves as a critical analytical reference standard. Widely designated in pharmacopeial contexts as Prochlorperazine Impurity 11 [2], this compound is essential for analytical method validation (AMV) and Abbreviated New Drug Applications (ANDA)[3].

As a Senior Application Scientist, I have structured this guide to move beyond mere specifications. Here, we will dissect the structural causality of this compound, explore its synthetic and degradative origins, and establish a self-validating analytical workflow for its precise quantification.

Structural & Physicochemical Profiling

Understanding the physical chemistry of CAS 61174-11-6 is the first step in predicting its behavior in both biological systems and chromatographic columns. The phenothiazine core is an electron-rich tricyclic system. The addition of a methoxy group at the 4-position acts as an electron-donating group (EDG) via resonance, fundamentally altering the molecule's electron density and lowering its oxidation potential[4].

Table 1: Physicochemical Properties & Analytical Causality
PropertyValueMechanistic Causality / Analytical Significance
Molecular Formula C₁₃H₁₁NOS[1]Defines the core phenothiazine structure with a methoxy substitution.
Molecular Weight 229.30 g/mol [5]Establishes the target m/z for mass spectrometry. In ESI+ mode, the expected precursor ion is [M+H]⁺ 230.3.
XLogP3 3.6[5]High lipophilicity dictates the necessity for a high organic solvent composition (e.g., Acetonitrile) in reverse-phase HPLC to achieve elution.
TPSA 46.6 Ų[5]Indicates moderate polarity, which directly influences extraction efficiency during sample preparation and dictates the choice of diluent.

Mechanistic Pathways: Synthesis and Degradation

Synthetic Route for Reference Standards

Direct methoxylation of the parent phenothiazine ring is thermodynamically unfavorable and lacks regioselectivity. Consequently, the synthesis of 4-methoxy-10H-phenothiazine for use as a high-purity reference standard requires building the tricyclic system from pre-functionalized precursors[4]. This is typically achieved via the cyclization of a substituted diphenylamine or diphenyl sulfide[4].

Expert Insight: Why this route? By starting with a precursor that already contains the methoxy group at the target position, we lock the regiochemistry. This guarantees the structural fidelity of the resulting reference standard, which is non-negotiable for regulatory compliance[3].

Formation as an API Degradant

In a clinical context, Prochlorperazine is a potent D2 dopamine receptor antagonist used to treat severe nausea and schizophrenia[6]. However, the API is susceptible to environmental stress. Impurity 11 (CAS 61174-11-6) emerges primarily through the cleavage of the N-alkyl piperazine side chain under oxidative or hydrolytic stress, leaving behind the substituted phenothiazine core.

Pathway API Prochlorperazine API (Active Drug) Stress Environmental Stress (Oxidation/Hydrolysis) API->Stress Exposure Cleavage Side-Chain Cleavage (Loss of Piperazine) Stress->Cleavage Degradation Mechanism Imp11 CAS 61174-11-6 (Impurity 11) Cleavage->Imp11 Formation

Fig 1: Degradation pathway of Prochlorperazine leading to the formation of Impurity 11.

Analytical Methodologies & Quality Control

To detect CAS 61174-11-6 at trace levels (typically < 0.10% w/w) in an API matrix, we must deploy a robust HPLC-UV/MS method. The protocol below is designed as a self-validating system —meaning the workflow inherently checks its own precision and accuracy before patient-facing data is generated.

Table 2: Self-Validating HPLC Chromatographic Conditions
ParameterSettingMechanistic Justification
Column C18 (150 mm × 4.6 mm, 3.5 µm)The hydrophobic stationary phase provides optimal retention for the lipophilic phenothiazine core (XLogP3 = 3.6)[5].
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH suppresses silanol ionization on the column, preventing secondary interactions and peak tailing of the amine[4].
Mobile Phase B Acetonitrile (MeCN)Provides the strong elution power required to mobilize the hydrophobic target.
Gradient 10% B to 90% B over 15 minEnsures baseline chromatographic resolution between the intact API and structurally similar degradation products.
Detection UV at 254 nmCaptures the strong π-π* transitions inherent to the conjugated tricyclic ring system.
Step-by-Step Protocol: Impurity Profiling

Step 1: Diluent and Sample Preparation

  • Action: Prepare a diluent of 50:50 Methanol:Water. Extract 10 mg of Prochlorperazine API into 10 mL of diluent. Sonicate for 10 minutes and filter through a 0.22 µm PTFE syringe filter.

  • Causality: Prochlorperazine and its phenothiazine impurities are highly lipophilic. Using a purely aqueous extraction solvent would result in poor recovery. The 50% Methanol disrupts hydrophobic interactions, ensuring complete solubilization of the impurity matrix.

Step 2: Standard Preparation

  • Action: Dissolve 1 mg of CAS 61174-11-6 reference standard[2] in 10 mL of diluent to create a 100 ppm stock. Dilute to a working concentration of 1 ppm (representing a 0.1% impurity limit).

Step 3: System Suitability (The Self-Validation Gate)

  • Action: Inject the 1 ppm standard five consecutive times before running any API samples.

  • Validation Logic: The system must yield a Relative Standard Deviation (%RSD) of peak area ≤ 2.0%, a USP Tailing Factor ≤ 1.5, and a resolution factor > 2.0 between Impurity 11 and the main API peak. If these criteria fail, the system halts. This prevents the generation of false-negative impurity reports due to poor column health or pump cavitation.

Workflow Prep Sample Prep (50:50 MeOH:H2O) HPLC HPLC Separation (C18 Column) Prep->HPLC Detect UV Detection (254 nm) HPLC->Detect Val System Suitability (RSD ≤ 2.0%) Detect->Val Report ANDA QC Report (ICH Compliant) Val->Report Pass Criteria

Fig 2: Self-validating analytical workflow for the quantification of CAS 61174-11-6.

Regulatory Implications

In drug development, the presence of impurities is not merely a chemical curiosity; it is a regulatory liability. Under ICH Q3A/Q3B guidelines, any impurity in a new drug substance exceeding the 0.10% threshold must be structurally identified and toxicologically qualified.

Because Prochlorperazine is administered to vulnerable patient populations (e.g., those undergoing chemotherapy or managing acute psychosis)[6], the accumulation of degradants like 4-Methoxy-10H-phenothiazine could alter the drug's efficacy profile or introduce off-target toxicity. Utilizing high-purity reference standards[3] to accurately quantify this impurity ensures that the API remains within its safe therapeutic window throughout its shelf life.

References

  • Title: 4-Methoxy-10H-phenothiazine | C13H11NOS | CID 19828346 Source: PubChem - National Institutes of Health (NIH) URL: [Link]

  • Title: Prochlorperazine Impurity 11 | 61174-11-6 Source: SynZeal Research URL: [Link]

  • Title: Prochlorperazine - Pharmacology and Clinical Uses Source: Wikipedia URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: The Utility of 4-Methoxy-10H-phenothiazine as a Privileged Scaffold in Medicinal Chemistry

Introduction & Scientific Rationale Phenothiazines represent a privileged heteroaromatic scaffold with a rich history in medicinal chemistry, originally recognized for their antipsychotic properties. However, structural...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

Phenothiazines represent a privileged heteroaromatic scaffold with a rich history in medicinal chemistry, originally recognized for their antipsychotic properties. However, structural optimization of the tricyclic core has unlocked a vast array of new pharmacological applications. 4-Methoxy-10H-phenothiazine (CAS 61174-11-6), characterized by a methoxy (-OCH₃) group at the 4-position of the tricyclic system, serves as a highly specialized building block[1].

While commonly utilized as an analytical reference standard (Prochlorperazine Impurity 11)[2], its true value lies in drug discovery. The strategic placement of the methoxy substituent significantly alters the electron density of the phenothiazine core. By enhancing the electron-donating capacity of the ring system, the methoxy group lowers the oxidation potential and increases the redox activity of the molecule compared to unsubstituted phenothiazine[1]. This electronic tuning is critical for developing agents that target oxidative stress pathways, or for designing hybrid molecules—such as triazole-phenothiazine conjugates—that exhibit potent antiproliferative and tubulin-inhibiting properties[3][4].

Quantitative Data & Biological Profiling

The functionalization of the 4-methoxy-10H-phenothiazine core, particularly via N-alkylation and subsequent click chemistry (CuAAC), has yielded derivatives with significant anticancer activity. The tables below summarize the baseline physicochemical properties of the core scaffold and the biological efficacy of its downstream derivatives.

Table 1: Physicochemical Properties of 4-Methoxy-10H-phenothiazine

PropertyValueReference
CAS Number 61174-11-6[1]
Molecular Formula C₁₃H₁₁NOS[1]
Molecular Weight 229.30 g/mol [1]
Synonyms 4-methoxyphenothiazine, Prochlorperazine Impurity 11[2][3]

Table 2: Biological Activity of Methoxy-Phenothiazine Derivatives

Derivative / Hybrid TypeTarget Cell LineObserved Activity (IC₅₀)Reference
4-methoxy-2-nitrophenyl triazole-phenothiazineGastric Cancer (MGC-803)1.2 µM[5]
4-methoxy-2-nitrophenyl triazole-phenothiazineGastric Cancer (MKN28)2.7 µM[5]
4-methoxyphenyl triazole-phenothiazineBreast Cancer (MCF-7)Moderate Antiproliferative[3]
Phenothiazine-chalcone hybridHepatocellular Carcinoma (HepG2)7.14 µM[5]

Synthetic Workflows & Logical Frameworks

The synthesis of bioactive 4-methoxy-10H-phenothiazine derivatives typically relies on the functionalization of the N10 position. Because the 4-methoxy group introduces slight steric hindrance and alters the nucleophilicity of the adjacent heteroatoms, specialized conditions are required.

G A 4-Methoxy-10H- phenothiazine B NaH / DMF (Deprotonation) A->B C Propargyl Bromide (N-Alkylation) B->C D CuSO4 / NaAsc (CuAAC Click) C->D E Active Triazole Hybrid API D->E

Synthetic workflow for generating 4-methoxy-phenothiazine triazole hybrids.

Protocol 1: Synthesis of 10-Propargyl-4-methoxy-10H-phenothiazine

Causality & Logic: The N10 position of phenothiazines is notoriously poor in nucleophilicity due to the delocalization of the nitrogen lone pair into the adjacent aromatic rings. The addition of a strong base (NaH) is mandatory to force complete deprotonation. N,N-Dimethylformamide (DMF) is selected as the solvent because its high dielectric constant stabilizes the resulting phenothiazine anion, facilitating the SN2 attack on propargyl bromide.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL two-neck round-bottom flask and purge with Argon. The electron-rich nature of the 4-methoxy derivative makes it susceptible to oxidation; inert atmosphere is non-negotiable[6].

  • Deprotonation: Dissolve 4-methoxy-10H-phenothiazine (1.0 eq, 5.0 mmol) in anhydrous DMF (20 mL). Cool the solution to 0 °C using an ice bath. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in small portions. Stir for 45 minutes at room temperature until hydrogen gas evolution ceases and the solution turns deep orange/red, indicating anion formation.

  • Alkylation: Cool the mixture back to 0 °C. Add propargyl bromide (80% in toluene, 1.2 eq) dropwise over 10 minutes.

  • Reaction & Monitoring: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor completion via TLC (Hexane:Ethyl Acetate 8:2). The product spot will show bright UV absorbance at 254 nm.

  • Quenching & Workup: Quench the reaction strictly with ice-cold water (50 mL) to destroy unreacted NaH safely. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine (5 x 30 mL) to remove residual DMF.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel column chromatography to yield the 10-propargyl intermediate.

Protocol 2: CuAAC Synthesis of Triazole Hybrids

Causality & Logic: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is used to attach pharmacophores (e.g., substituted phenyl rings) to the phenothiazine core. Sodium ascorbate is added in a 5-fold excess relative to CuSO₄. This not only ensures the continuous in situ reduction of Cu(II) to the catalytically active Cu(I) species but also acts as a sacrificial antioxidant, protecting the redox-sensitive 4-methoxy-phenothiazine core from oxidative degradation during the reaction.

Step-by-Step Methodology:

  • Reagent Assembly: In a 50 mL flask, dissolve the 10-propargyl-4-methoxy-10H-phenothiazine (1.0 eq) and the desired aryl azide (1.1 eq) in a 1:1 mixture of tert-butanol and water (10 mL).

  • Catalyst Activation: Add CuSO₄·5H₂O (0.1 eq) followed immediately by Sodium Ascorbate (0.5 eq). The solution will briefly turn yellow/brown as Cu(I) is generated.

  • Reaction: Stir vigorously at room temperature for 12 hours. The product typically precipitates out of the aqueous-organic mixture as a solid, self-validating the conversion.

  • Isolation: Filter the precipitate, wash sequentially with cold water and cold diethyl ether to remove unreacted azide and copper salts, and dry under vacuum.

Mechanism of Action & Biological Evaluation

Phenothiazine-triazole hybrids, particularly those bearing methoxy and nitro substituents, have demonstrated potent ability to inhibit gastric and breast cancer cell growth by binding to the colchicine site of tubulin, thereby blocking tubulin polymerization[4]. This disruption leads to cell cycle arrest and subsequent apoptosis.

G A 4-MPT Triazole Derivative B Binds Colchicine Site on Tubulin A->B C Inhibits Tubulin Polymerization B->C D G2/M Phase Cell Cycle Arrest C->D E Caspase-3/9 Activation D->E F Apoptosis (Cell Death) E->F

Mechanism of action for 4-MPT derivatives via tubulin inhibition and apoptosis.

Protocol 3: In Vitro Tubulin Polymerization Assay

Causality & Logic: To validate that the synthesized 4-methoxy-phenothiazine derivatives act via the proposed mechanism, a fluorescence-based tubulin polymerization assay is employed. The assay uses a fluorescent reporter (e.g., DAPI) that increases in fluorescence upon binding to polymerized microtubules. A decrease in the fluorescence signal relative to the vehicle control confirms tubulin inhibition.

Step-by-Step Methodology:

  • Preparation of Compounds: Dissolve the synthesized 4-MPT derivative in DMSO to create a 10 mM stock. Dilute in assay buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) to achieve final test concentrations (e.g., 1 µM, 5 µM, 10 µM). Ensure final DMSO concentration does not exceed 1% to prevent solvent-induced protein denaturation.

  • Tubulin Master Mix: Prepare a solution of purified porcine brain tubulin (3 mg/mL) in assay buffer supplemented with 1 mM GTP and the fluorescent reporter. Keep strictly on ice to prevent premature polymerization.

  • Plate Setup: Pre-warm a 96-well half-area black plate to 37 °C. Add 10 µL of the test compound (or Colchicine as a positive control) to the wells.

  • Initiation: Rapidly add 40 µL of the cold Tubulin Master Mix to each well using a multichannel pipette.

  • Kinetic Reading: Immediately place the plate in a fluorescence microplate reader pre-heated to 37 °C. Measure fluorescence (Excitation: 360 nm, Emission: 420 nm) every minute for 60 minutes.

  • Data Analysis: Plot the Vmax (maximum slope of the growth phase) for each concentration. Calculate the IC₅₀ value by fitting the dose-response curve. A flattened kinetic curve compared to the negative control validates the compound as a tubulin polymerization inhibitor.

Sources

Application

Application Note: Advanced Protocols for 4-Methoxy-10H-Phenothiazine in Highly Reducing Organic Photocatalysis

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Protocols (SOP) Executive Summary The transition from transition-metal-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Protocols (SOP)

Executive Summary

The transition from transition-metal-based photoredox catalysts (e.g., Ruthenium and Iridium complexes) to metal-free organic photocatalysts is a critical milestone in sustainable drug development and materials science. Among these, phenothiazine derivatives stand out for their exceptional reducing capabilities.

As a Senior Application Scientist, I frequently guide teams in deploying 4-methoxy-10H-phenothiazine (and its N-substituted derivatives, collectively referred to here as 4-MeO-PTH ). The strategic placement of a methoxy group on the phenothiazine core elevates the molecule from a standard photocatalyst to a "super-reductant." This guide details the mechanistic rationale, quantitative data, and field-proven protocols for utilizing 4-MeO-PTH in challenging single-electron transfer (SET) reductions, specifically the dehalogenation of unactivated aryl chlorides and metal-free Atom Transfer Radical Polymerization (O-ATRP).

Mechanistic Rationale: The Power of Methoxy Substitution

To understand how to use a catalyst, one must first understand why it works. The bare 10H-phenothiazine core is a strong electron donor, but its excited-state reduction potential ( E1/2∗​ ) hovers around -2.1 V vs. SCE [1]. While sufficient for aryl iodides and bromides, it struggles with the high bond dissociation energy of aryl chlorides.

By introducing a strongly electron-donating methoxy (-OCH₃) group at the 4-position, we fundamentally alter the electronic landscape of the molecule:

  • HOMO Elevation: The methoxy group donates electron density into the conjugated π -system via resonance, raising the Highest Occupied Molecular Orbital (HOMO). This lowers the ground-state oxidation potential.

  • Excited-State Super-Reduction: Upon photoexcitation with near-UV or visible light (390–405 nm), the elevated HOMO translates to an exceptionally negative excited-state reduction potential ( E1/2∗​≈−2.36 V vs. SCE)[2].

  • Radical Cation Stability: Following the SET event, the resulting 4-MeO-PTH radical cation ( PC∙+ ) is highly stabilized by the electron-rich core, preventing rapid degradation and allowing for efficient back-electron transfer (BET) from a sacrificial donor to close the catalytic cycle [3].

Table 1: Comparative Photophysical and Electrochemical Properties

Data summarized for catalyst selection and reaction planning.

Photocatalyst CoreGround State Eox​ (V vs SCE)Excited State E1/2∗​ (V vs SCE)Absorption λmax​ (nm)Target Application
Ru(bpy)₃²⁺ (Reference)+1.29-0.81452General mild photoredox
10-Phenyl-10H-phenothiazine (PTH) +0.68-2.10320Dehalogenation (Br, I)
4-MeO-10-Phenyl-phenothiazine +0.55-2.36345Dehalogenation (Cl), O-ATRP

Pre-Requisite: Catalyst Activation via N-Functionalization

Scientist's Insight (Causality): Why do we rarely use 4-methoxy-10H-phenothiazine directly in its "10H" (free amine) form? The N-H proton is a structural liability. Upon oxidation to the radical cation during the photoredox cycle, the pKa of the N-H bond drops drastically. Spontaneous deprotonation leads to a neutral radical species that is catalytically dead and prone to dimerization.

Self-Validating Step: Before executing the protocols below, the 4-methoxy-10H-phenothiazine must be N-arylated (e.g., via a standard Buchwald-Hartwig cross-coupling with iodobenzene) to yield 10-phenyl-4-methoxy-10H-phenothiazine . This "locks" the nitrogen, ensuring the catalyst strictly follows the SET pathway.

Protocol 1: Visible-Light Mediated Dehalogenation of Aryl Chlorides

This protocol describes the reductive dehalogenation of unactivated aryl chlorides, a notoriously difficult transformation that leverages the extreme reducing power of the 4-MeO-PTH excited state.

PhotoredoxCycle PC 4-MeO-PTH (Ground State) PC_star 4-MeO-PTH* (Excited State) E* ≈ -2.36 V PC->PC_star hν (390-405 nm) PC_rad 4-MeO-PTH•+ (Radical Cation) PC_star->PC_rad SET to Substrate PC_rad->PC SET from Donor Substrate Ar-Cl (Aryl Chloride) Radical Ar• + Cl⁻ (Reactive Intermediate) Substrate->Radical +e⁻ (Mesolytic Cleavage) Donor DIPEA (Sacrificial Donor) Donor_rad DIPEA•+ (Oxidized Donor) Donor->Donor_rad -e⁻ (Oxidation)

Fig 1. General photoredox cycle of 4-MeO-PTH demonstrating SET to an aryl halide substrate.

Materials Required
  • Photocatalyst: 10-phenyl-4-methoxy-10H-phenothiazine (5 mol%)

  • Substrate: Aryl chloride (1.0 equiv, e.g., 4-chlorotoluene)

  • Sacrificial Electron Donor: N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Solvent: N,N-Dimethylacetamide (DMAc), anhydrous and degassed

  • Light Source: 390 nm or 405 nm high-power LED array

Step-by-Step Workflow
  • Reaction Assembly: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the aryl chloride (0.5 mmol) and the 4-MeO-PTH photocatalyst (0.025 mmol, 5 mol%).

  • Solvent Addition: Transfer the Schlenk tube to a nitrogen-filled glovebox. Add 5.0 mL of anhydrous DMAc, followed by DIPEA (1.25 mmol).

    • Scientist's Insight: DMAc is chosen over less polar solvents because its high dielectric constant stabilizes the transient radical ion pair [PC∙+…Ar-Cl∙−] , preventing immediate back-electron transfer and allowing the Ar-Cl bond to undergo mesolytic cleavage [4].

  • Degassing (Critical Step): Seal the tube with a rubber septum and remove it from the glovebox. Perform three rigorous freeze-pump-thaw cycles.

    • Scientist's Insight: Molecular oxygen is a triplet diradical. It will rapidly quench the highly energetic PC∗ state and scavenge the generated aryl radicals. Simple nitrogen bubbling is insufficient for super-reducing systems; freeze-pump-thaw is mandatory.

  • Irradiation: Place the Schlenk tube 2–3 cm away from a 405 nm LED light source. Stir vigorously (800 rpm) at room temperature for 16–24 hours. Use a cooling fan to ensure the reaction temperature does not exceed 30 °C.

  • Workup & Validation: Dilute the mixture with ethyl acetate and wash with 1M aqueous HCl (to remove DIPEA) and brine. Dry over MgSO₄, concentrate, and analyze via crude ¹H-NMR against an internal standard (e.g., 1,3,5-trimethoxybenzene) to validate conversion before column chromatography.

Protocol 2: Metal-Free Organocatalyzed Atom Transfer Radical Polymerization (O-ATRP)

4-MeO-PTH is exceptional for O-ATRP because its stable radical cation acts as a highly efficient deactivator, ensuring a low concentration of active propagating radicals—the hallmark of a controlled polymerization.

OATRP PC 4-MeO-PTH (Photocatalyst) PC_star 4-MeO-PTH* (Excited State) PC->PC_star hν (390 nm) PC_rad 4-MeO-PTH•+ (Deactivator) PC_star->PC_rad Activation (SET) PC_rad->PC Deactivation (SET) Initiator R-Br / Pn-Br (Dormant Species) Propagating R• / Pn• (Active Radical) Initiator->Propagating Activation Propagating->Initiator Deactivation (Br⁻ transfer) Propagating->Propagating + M (Propagation) Monomer Monomer (M) (e.g., MMA)

Fig 2. Mechanism of Metal-Free O-ATRP mediated by 4-MeO-PTH via reversible activation/deactivation.

Materials Required
  • Photocatalyst: 10-phenyl-4-methoxy-10H-phenothiazine (0.1 mol% relative to monomer)

  • Monomer: Methyl methacrylate (MMA) (100 equiv), passed through basic alumina to remove inhibitors.

  • Initiator: Ethyl α-bromophenylacetate (EBP) (1.0 equiv)

  • Solvent: N,N-Dimethylformamide (DMF)

  • Light Source: 390 nm LED

Step-by-Step Workflow
  • Preparation: In a 20 mL scintillation vial equipped with a stir bar, dissolve 4-MeO-PTH (0.01 mmol) in 2.0 mL of DMF.

  • Reagent Addition: Add the purified MMA monomer (10.0 mmol) and the EBP initiator (0.1 mmol).

  • Degassing: Seal the vial with a rubber septum and secure with electrical tape. Bubble with ultra-pure Argon gas for exactly 30 minutes.

    • Scientist's Insight: Unlike small-molecule synthesis, O-ATRP can often tolerate Argon sparging instead of freeze-pump-thaw, provided the sparging is thorough and the solvent volume is small. However, for ultra-narrow dispersity ( Đ<1.1 ), freeze-pump-thaw remains the gold standard.

  • Polymerization: Irradiate the vial with a 390 nm LED at room temperature. The reaction is entirely light-gated.

    • Self-Validating Control: To prove the system is genuinely under photoredox control, perform an "ON/OFF" light experiment. Turn off the light for 1 hour mid-reaction; polymerization must halt completely, proving the necessity of continuous photon flux to generate the PC∗ state.

  • Termination & Precipitation: After 4–8 hours (depending on target molecular weight), open the vial to air to quench the reaction. Dilute with 5 mL of THF and precipitate the polymer dropwise into 100 mL of vigorously stirring cold methanol.

  • Analysis: Filter the white precipitate, dry under vacuum, and analyze via Gel Permeation Chromatography (GPC) to determine Mn​ and dispersity ( Đ ).

Self-Validating Systems and Troubleshooting

To ensure scientific integrity, every experimental run utilizing 4-MeO-PTH must include the following control parameters:

  • Dark Control: A parallel reaction wrapped in aluminum foil. Expected Result: 0% conversion. If conversion occurs, a background thermal radical pathway or contamination is present.

  • No-Catalyst Control: Irradiation of the substrate/donor mixture without 4-MeO-PTH. Expected Result: <5% conversion. Significant conversion indicates direct photolysis of the substrate, meaning the wavelength used is too short (e.g., using 254 nm instead of 405 nm).

  • Colorimetric Tracking: 4-MeO-PTH solutions are typically pale yellow. Upon irradiation in the presence of an electron acceptor, the solution often transiently shifts to a deep green/blue, indicative of the stable phenothiazine radical cation ( PC∙+ ). Failure to observe this color shift often points to oxygen contamination quenching the excited state before SET can occur.

References

  • Photoredox catalysis with 10-phenyl-10H-phenothiazine and synthesis of a photocatalytic chiral proline-based organocatalyst Diva-Portal (Academic Archive) URL:[Link]

  • Strategies for accessing photosensitizers with extreme redox potentials AIP Publishing (Journal of Chemical Physics) URL:[Link]

  • Phenothiazine Sulfoxides as Active Photocatalysts for the Synthesis of γ-Lactones Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Extended phenothiazines: synthesis, photophysical and redox properties, and efficient photocatalytic oxidative coupling of amines Chemical Science (RSC Publishing) URL:[Link]

Method

methods for studying the antioxidant activity of 4-methoxy-10H-phenothiazine

Application Note: Methodological Framework for Evaluating the Antioxidant Activity of 4-Methoxy-10H-Phenothiazine Introduction & Mechanistic Rationale 4-Methoxy-10H-phenothiazine (CAS 61174-11-6) is a structurally optimi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Methodological Framework for Evaluating the Antioxidant Activity of 4-Methoxy-10H-Phenothiazine

Introduction & Mechanistic Rationale

4-Methoxy-10H-phenothiazine (CAS 61174-11-6) is a structurally optimized derivative of the phenothiazine heterocycle, highly regarded in medicinal chemistry and materials science for its potent redox capabilities[1]. The accurate quantification of its antioxidant activity requires an understanding of its structure-activity relationship (SAR).

The substitution of a methoxy (-OCH₃) group at the 4-position fundamentally alters the electron density of the tricyclic core. As a strong electron-donating group (EDG) via resonance, the methoxy substituent increases the electron density around the central nitrogen and sulfur heteroatoms[1]. This electronic enrichment lowers the N-H Bond Dissociation Energy (BDE) and the Ionization Potential (IP), making it thermodynamically highly favorable for the molecule to neutralize free radicals[1].

Because radical neutralization can occur via two distinct pathways—Single Electron Transfer (SET) and Hydrogen Atom Transfer (HAT)—a single assay is insufficient to profile this compound. We must employ an orthogonal, cross-validated methodological approach[2].

MechanisticPathway A 4-Methoxy-10H-Phenothiazine (Electron-Rich Core) C Single Electron Transfer (SET) Forms Radical Cation A->C Electron Donation D Hydrogen Atom Transfer (HAT) Forms Neutral Aminyl Radical A->D Hydrogen Donation B Reactive Free Radical (e.g., DPPH•, ROS) B->C Electron Acceptance B->D Hydrogen Acceptance E Resonance Stabilized Product (Terminated Radical Chain) C->E 4-OMe Group Stabilizes Cation D->E Delocalization across Tricyclic Ring

Mechanistic pathways (SET and HAT) of radical neutralization by 4-methoxy-10H-phenothiazine.

Quantitative Comparative Data

To contextualize the potency of the 4-methoxy derivative, the following table summarizes the expected antioxidant performance metrics compared to an unsubstituted baseline and standard industry controls. A lower IC₅₀ and a lower anodic peak potential ( Epa​ ) indicate superior thermodynamic ease of oxidation and higher antioxidant potency[3],[4].

CompoundAssay ModalityIC₅₀ (µM) / Oxidation Potential (V)Mechanistic Insight
Phenothiazine (Unsubstituted) DPPH Scavenging~45.2 µMBaseline HAT/SET activity[3],[5].
4-Methoxy-10H-phenothiazine DPPH Scavenging~18.5 µMEnhanced activity due to lowered N-H BDE[1].
Ascorbic Acid (Standard) DPPH Scavenging~22.0 µMReference standard for kinetic decay[5].
Phenothiazine (Unsubstituted) Cyclic Voltammetry+0.65 V ( Epa​ )Higher energy required for electron removal[4].
4-Methoxy-10H-phenothiazine Cyclic Voltammetry+0.48 V ( Epa​ )Methoxy group stabilizes the radical cation[1].

Orthogonal Experimental Protocols

To establish a self-validating data package, researchers must evaluate 4-methoxy-10H-phenothiazine across three distinct environments: thermodynamic profiling (Electrochemical), kinetic scavenging (Spectrophotometric), and biological matrix protection (Lipid Peroxidation)[4],[1],[2].

WorkflowValidation Step1 Sample Preparation 4-Methoxy-10H-Phenothiazine Stock Sub1 Cyclic Voltammetry (CV) Thermodynamic Profiling Step1->Sub1 Sub2 DPPH / ABTS Assays Kinetic Scavenging Profiling Step1->Sub2 Sub3 TBARS Assay Lipid Matrix Profiling Step1->Sub3 Val1 Reversible Redox Peaks (E1/2 Calculation) Sub1->Val1 Val2 Spectrophotometric Decay (IC50 Calculation) Sub2->Val2 Val3 MDA-TBA Adduct (Fluorometric Detection) Sub3->Val3 Data Orthogonal Data Synthesis (In Vitro Antioxidant Validation) Val1->Data Val2->Data Val3->Data

Orthogonal cross-validation workflow for assessing phenothiazine antioxidant capacity.

Protocol A: Thermodynamic Profiling via Cyclic Voltammetry (CV)

Causality & Rationale: Colorimetric assays can be confounded by the compound's intrinsic absorbance or steric hindrances. Cyclic voltammetry mimics the electroreduction of oxygen in living cells, providing a direct, interference-free thermodynamic measurement of the compound's ability to donate an electron (SET mechanism)[4]. Step-by-Step Methodology:

  • Electrolyte Preparation: Prepare a supporting electrolyte of 0.1 M NaClO₄ in an 85% water-ethanol solution. Causality: Phenothiazines have poor aqueous solubility; the 85% ethanol matrix ensures complete dissolution while maintaining a stable dielectric environment for electroreduction[4].

  • Cell Setup: Utilize a three-electrode system: a glassy carbon working electrode (diameter 2.8 mm), a platinum wire counter electrode, and an Ag/AgCl reference electrode[6].

  • Sample Addition: Introduce 4-methoxy-10H-phenothiazine at varying concentrations (0.1 to 1.0 mM) into the electrochemical cell[4],[6].

  • Data Acquisition: Record cyclic voltammograms in the potential range of 0.0 to +1.0 V at multiple scan rates (e.g., 50, 100, 250, and 500 mV/s)[6].

  • System Validation & Controls (Self-Validating Step): Plot the anodic peak current ( Ipa​ ) against the square root of the scan rate ( v1/2 ). A linear relationship (per the Randles-Sevcik equation) validates that the oxidation is a diffusion-controlled process, proving the antioxidant mechanism is genuine and not an artifact of the compound adsorbing to the electrode surface[6].

Protocol B: Kinetic Scavenging via DPPH Assay

Causality & Rationale: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay evaluates the ability of the 4-methoxy derivative to donate a hydrogen atom (HAT). DPPH• is a stable radical with a deep violet color. Upon accepting a hydrogen atom from the phenothiazine, it reduces to the colorless DPPH-H. The decay at 517 nm directly correlates to the stoichiometry of the hydrogen transfer[3],[2]. Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 0.1 mM stock solution of DPPH in anhydrous methanol. Store in an amber bottle at 4°C to prevent auto-degradation[3],[2].

  • Reaction Mixture: In a 96-well microplate, mix 100 µL of the DPPH solution with 100 µL of 4-methoxy-10H-phenothiazine at serial dilutions (ranging from 1 µM to 100 µM)[3],[2].

  • Incubation: Incubate the plate in total darkness at room temperature for exactly 30 minutes to allow the kinetic reaction to reach a steady state[3],[2].

  • Measurement: Read the absorbance at 517 nm using a microplate spectrophotometer[3]. Calculate the percentage of inhibition: %Inhibition=[(Acontrol​−Asample​)/Acontrol​]×100 .

  • System Validation & Controls (Self-Validating Step): Run a parallel standard curve using Ascorbic Acid or Trolox. If the IC₅₀ of the standard deviates by more than 5% from established literature values, the DPPH reagent has likely degraded, and the plate must be invalidated[5],[2].

Protocol C: Biological Matrix Profiling via Lipid Peroxidation Inhibition

Causality & Rationale: While CV and DPPH prove chemical potential, they do not guarantee biological efficacy. 4-Methoxy-10H-phenothiazine's lipophilic core allows it to partition into lipid membranes. The Thiobarbituric Acid Reactive Substances (TBARS) assay measures the compound's ability to halt radical chain reactions in a lipid environment by quantifying malondialdehyde (MDA), a byproduct of lipid degradation[1]. Step-by-Step Methodology:

  • Lipid Substrate: Prepare a linoleic acid emulsion in a phosphate buffer (pH 7.4).

  • Induction: Add an azo-initiator like AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) to generate peroxyl radicals at a constant thermal rate.

  • Inhibition: Introduce the 4-methoxy-10H-phenothiazine sample and incubate at 37°C for 2 hours.

  • Derivatization: Add Thiobarbituric Acid (TBA) reagent and heat the mixture to 95°C for 15 minutes. The TBA reacts with MDA to form a pink fluorescent adduct.

  • Measurement: Measure absorbance at 532 nm or fluorescence (Ex/Em = 530/550 nm).

  • System Validation & Controls (Self-Validating Step): Establish a basal MDA level using a control containing the lipid emulsion and TBA reagent without the AAPH inducer. This isolates the intrinsic auto-oxidation rate of the lipids from the radical-induced rate, ensuring the calculated inhibition percentage is strictly due to the phenothiazine's intervention[1].

References

  • BenchChem Technical Support Team. A Comparative Guide to the Antioxidant Activity of Phenothiazine Derivatives. Benchchem. 3

  • Bentham Science Publishers. A Comprehensive Review of the Synthesis, Characterization, and Antioxidant Potential of Phenothiazine Derivatives. Bentham Direct. 5

  • Plotnikov, E., et al. Antioxidant Properties of New Phenothiazine Derivatives. PMC / MDPI Antioxidants (2022). 4

  • EvitaChem. Buy 10H-Phenothiazine, 4-methoxy- (EVT-3191647) | 61174-11-6. EvitaChem. 1

  • BenchChem Technical Support Team. A Researcher's Guide to Cross-Validation of DPPH, ABTS, and FRAP Antioxidant Assays for Phenolic Compounds. Benchchem. 2

  • RSC Publishing. A sustainable electrochemical phosphonylation of phenothiazine. Synthesis of a C-phosphonium betaine with powerful antibacterial activity. Royal Society of Chemistry. 6

Sources

Application

Application Note: 4-Methoxy-10H-Phenothiazine as a High-Stability Redox Indicator in Analytical Workflows

Executive Summary In electroanalytical chemistry and pharmaceutical assay development, the selection of an appropriate redox indicator is dictated by the stability of its oxidized states and the precision of its redox po...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In electroanalytical chemistry and pharmaceutical assay development, the selection of an appropriate redox indicator is dictated by the stability of its oxidized states and the precision of its redox potential. 4-Methoxy-10H-phenothiazine (CAS: 61174-11-6) has emerged as a superior alternative to unsubstituted phenothiazines. By leveraging rational structural modification, this compound offers a finely tuned oxidation potential and an exceptionally stable radical cation, making it an ideal, highly sensitive probe for titrimetric and electrochemical assays.

Mechanistic Causality: The Methoxy Advantage

The utility of phenothiazine derivatives as redox indicators relies on their ability to undergo a reversible one-electron oxidation from a colorless (or pale) reduced state to a highly colored radical cation.

The introduction of a methoxy (–OCH₃) group at the 4-position fundamentally alters the electronic landscape of the phenothiazine core 1. As a strong electron-donating group (EDG), the methoxy substituent increases the electron density across the heterocyclic system. This structural modification achieves two critical outcomes:

  • Lowered Oxidation Potential: The increased electron density facilitates the removal of an electron, significantly lowering the first oxidation potential compared to unsubstituted phenothiazine. This enables 4-methoxy-10H-phenothiazine to act as a sensitive probe for weaker oxidizing agents 2.

  • Radical Cation Stabilization: The reversibility of redox processes is the ultimate indicator of the stability of the generated oxidized species. The extended electron delocalization provided by the methoxy group stabilizes the resulting radical cation, ensuring that the first oxidation event is electrochemically reversible—a mandatory requirement for a reliable indicator 3.

RedoxMechanism A 4-Methoxy-10H-phenothiazine (Reduced State, Colorless) B Radical Cation (1e- Oxidation, Highly Colored) Stabilized by 4-OMe A->B -e⁻ (Oxidation) Low Potential B->A +e⁻ (Reduction) Reversible C Dication / Sulfoxide (2e- Oxidation) B->C -e⁻ (Further Oxidation) Irreversible/Quasi-reversible

Redox mechanism of 4-methoxy-10H-phenothiazine showing electron transfer states.

Comparative Physicochemical Data

To justify the selection of the 4-methoxy derivative over the parent compound, the following table summarizes their comparative quantitative and qualitative electrochemical properties.

ParameterUnsubstituted 10H-Phenothiazine4-Methoxy-10H-Phenothiazine
Molecular Weight 199.27 g/mol 229.30 g/mol
Substituent Electronic Effect NoneStrongly Electron-Donating (-OCH₃)
1st Oxidation Potential Higher (~0.8 V vs Ag/AgCl)Lower (Easier to oxidize)
Radical Cation Stability Moderate (Prone to side reactions)Highly Stable (Reversible 1e⁻ transfer)
Dication Stability Highly Unstable / IrreversibleImproved Stability
Primary Analytical Use General Redox IndicatorSensitive Probe for Weaker Oxidants

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By embedding internal quality control checks, researchers can ensure the integrity of the indicator before and during the assay.

Protocol 1: Electrochemical Profiling via Cyclic Voltammetry (CV)

Objective: Determine the precise oxidation potential and confirm the reversibility of the indicator prior to deployment in analytical assays 4. Causality: Cyclic voltammetry is utilized because it directly visualizes the thermodynamics (potential) and kinetics (reversibility) of the electron transfer.

  • Electrolyte Preparation: Dissolve Tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous acetonitrile to a concentration of 0.1 M. Causality: TBAPF₆ provides necessary ionic conductivity without electrochemically interfering within the phenothiazine's redox window.

  • Analyte Preparation: Add 4-methoxy-10H-phenothiazine to the electrolyte to achieve a 5 mM concentration.

  • Cell Assembly: Utilize a 3-electrode setup: a Glassy Carbon Electrode (GCE) as the working electrode, a Platinum wire as the counter electrode, and an Ag/AgCl reference electrode. Causality: GCE is selected for its wide potential window and low background current in organic solvents.

  • Deoxygenation: Bubble inert gas (N₂ or Ar) through the solution for 15 minutes. Causality: Dissolved oxygen undergoes electrochemical reduction, creating background currents that obscure the analyte's redox waves.

  • Scanning: Sweep the potential from 0.0 V to 1.5 V and back at a scan rate of 50 mV/s.

  • Self-Validation Check (Critical): Calculate the peak-to-peak separation ( ΔEp​=Epa​−Epc​ ). A value close to 59 mV (theoretically) or up to ~80 mV in practical organic systems confirms a reversible one-electron transfer. If ΔEp​>100 mV, re-polish the GCE to eliminate surface fouling before proceeding.

Protocol 2: Redox Titration Assay (e.g., Ascorbic Acid Determination)

Objective: Utilize 4-methoxy-10H-phenothiazine as a visual endpoint indicator in the titration of a reducing agent (ascorbic acid) with a standard oxidant (Chloramine-T). Causality: The low oxidation potential of the indicator ensures it remains in its colorless, reduced state while the primary analyte (ascorbic acid) is being oxidized. Once the analyte is depleted, the first micro-drop of excess Chloramine-T immediately oxidizes the indicator to its highly colored radical cation, signaling the equivalence point.

  • Indicator Preparation: Prepare a 0.1% (w/v) solution of 4-methoxy-10H-phenothiazine in dilute acetic acid.

  • Sample Preparation: Dissolve the ascorbic acid sample in 50 mL of distilled water and acidify with 5 mL of 2 M hydrochloric acid.

  • Addition: Add 3–5 drops of the prepared indicator to the sample flask.

  • Titration: Titrate with a standardized 0.05 M Chloramine-T solution under continuous stirring until a sharp, permanent color change (colorless to distinct pink/red radical cation) is observed.

  • Self-Validation Check (Critical): Perform a blank titration (omitting the ascorbic acid analyte) to determine the indicator error. The volume of Chloramine-T required to produce the color change in the blank must be subtracted from the sample titration volume to ensure absolute quantitative accuracy.

Workflow cluster_CV Cyclic Voltammetry (CV) Profiling cluster_Titration Redox Titration Assay Start 4-Methoxy-10H-phenothiazine CV1 Prepare 5 mM Analyte in 0.1 M TBAPF6/MeCN Start->CV1 Characterization T1 Prepare 0.1% Indicator in Acidic Medium Start->T1 Application CV2 Deoxygenate (N2/Ar) Remove O2 Interference CV1->CV2 CV3 Scan 0.0V to 1.5V Record Reversibility CV2->CV3 T2 Add to Analyte Sample (e.g., Ascorbic Acid) T1->T2 T3 Titrate with Chloramine-T Observe Color Change T2->T3

Experimental workflow for electrochemical profiling and redox titration assays.

References

  • Benchchem. 10H-Phenothiazine, 4-methoxy- | 61174-11-6. Benchchem. 1

  • ACS Publications. Steric Manipulation as a Mechanism for Tuning the Reduction and Oxidation Potentials of Phenothiazines. The Journal of Physical Chemistry A. 2

  • ACS Publications. Analysis of Phenothiazine and Its Derivatives Using LC/Electrochemistry/MS and LC/Electrochemistry/Fluorescence. Analytical Chemistry. 3

  • Benchchem. Application Notes and Protocols for the Electrochemical Synthesis of Phenothiazine S-Oxides. Benchchem. 4

Sources

Method

Application Note: Synthesis and Evaluation of Novel Anticancer Agents Derived from 4-Methoxy-10H-phenothiazine

Introduction and Rationale The phenothiazine scaffold is a privileged structure in medicinal chemistry. Originally developed for antipsychotic applications, phenothiazines have recently emerged as potent multidrug resist...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Rationale

The phenothiazine scaffold is a privileged structure in medicinal chemistry. Originally developed for antipsychotic applications, phenothiazines have recently emerged as potent multidrug resistance (MDR) reversal agents and targeted anticancer pharmacophores. Specifically, 4-methoxy-10H-phenothiazine [1] serves as an exceptional building block for novel chemotherapeutics.

The presence of the methoxy group at the C4 position provides two critical advantages:

  • Electronic Modulation: It acts as an electron-donating group (EDG), enhancing the nucleophilicity of the aromatic core. This regioselectively directs subsequent electrophilic aromatic substitutions (such as formylation) to the para position relative to the nitrogen atom.

  • Target Affinity: The oxygen atom of the methoxy group serves as a hydrogen bond acceptor, which has been shown to improve binding affinity within the hinge region of critical oncogenic kinases, such as Microtubule Affinity Regulating Kinase 4 (MARK4) [2].

This application note details a validated, self-contained synthetic workflow to generate phenothiazine-imidazo[1,2-a]pyridine hybrids—a class of molecules demonstrating profound anti-proliferative activity through MARK4 inhibition and microtubule destabilization.

Synthetic Strategy and Workflow

The synthesis of these novel agents relies on a robust three-step protocol: N-alkylation of the phenothiazine core, Vilsmeier-Haack formylation to introduce a reactive aldehyde handle, and a metal-free condensation to form the imidazo[1,2-a]pyridine hybrid [3].

SyntheticWorkflow A 1. Starting Material 4-Methoxy-10H-phenothiazine B 2. N-Alkylation (NaH, DMF, Alkyl Halide) A->B C 3. Vilsmeier-Haack Formylation (POCl3, DMF, 0°C to 80°C) B->C D 4. Hybridization (Imidazo[1,2-a]pyridine Condensation) C->D E 5. Biological Evaluation (MARK4 Inhibition & Cytotoxicity) D->E

Fig 1. Step-by-step synthetic workflow for 4-methoxy-10H-phenothiazine anticancer derivatives.

Experimental Protocols

The following protocols are designed to be self-validating, ensuring high yield and purity by leveraging the intrinsic chemical kinetics of the phenothiazine scaffold.

Protocol A: N-Alkylation of 4-Methoxy-10H-phenothiazine

Causality Note: The secondary amine of phenothiazine is weakly nucleophilic due to the delocalization of its lone pair into the adjacent aromatic rings. Therefore, a strong base (Sodium Hydride, NaH) is strictly required to generate the highly nucleophilic phenothiazine anion prior to the addition of the electrophile [3]. Anhydrous DMF is utilized as an aprotic polar solvent to stabilize the transition state without quenching the base.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL two-neck round-bottom flask under an inert argon atmosphere.

  • Deprotonation: Dissolve 4-methoxy-10H-phenothiazine (1.0 eq, 5.0 mmol) in 25 mL of anhydrous DMF. Cool the solution to 0 °C using an ice bath. Carefully add NaH (60% dispersion in mineral oil, 1.5 eq, 7.5 mmol) in small portions over 15 minutes to control the evolution of hydrogen gas.

  • Alkylation: Stir the mixture at room temperature for 45 minutes until the solution turns a deep, dark hue (indicating anion formation). Add the desired alkyl halide (e.g., methyl iodide, 1.2 eq, 6.0 mmol) dropwise.

  • Reaction & Monitoring: Heat the reaction mixture to 70 °C and stir for 12 hours. Monitor the reaction via TLC (Hexane:Ethyl Acetate, 8:2). The disappearance of the starting material spot confirms completion.

  • Workup: Quench the reaction by pouring it over crushed ice (100 g). Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel column chromatography to yield the N-alkylated intermediate.

Protocol B: Regioselective Vilsmeier-Haack Formylation

Causality Note: Formylation provides the necessary electrophilic carbon for the final hybridization step. The Vilsmeier reagent (chloromethyleneiminium ion), generated in situ from POCl₃ and DMF, attacks the most electron-rich position of the phenothiazine ring. The combined electron-donating effects of the N-alkyl group and the C4-methoxy group direct the formylation exclusively to the C7 position [4].

Step-by-Step Methodology:

  • Reagent Generation: In a dry 50 mL flask, cool anhydrous DMF (5.0 eq) to 0 °C. Add Phosphorus oxychloride (POCl₃, 3.0 eq) dropwise over 20 minutes. Stir for 30 minutes at 0 °C to ensure complete formation of the Vilsmeier reagent.

  • Addition: Dissolve the N-alkylated intermediate from Protocol A (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0 °C.

  • Heating: Gradually warm the mixture to room temperature, then heat to 80 °C for 6–8 hours.

  • Quenching: Cool the mixture to room temperature and pour it slowly into a saturated aqueous solution of Sodium Acetate (100 mL) to hydrolyze the iminium intermediate into the desired aldehyde.

  • Isolation: Extract with Dichloromethane (3 × 40 mL), wash with water and brine, dry over Na₂SO₄, and purify via recrystallization from ethanol.

Protocol C: Metal-Free Synthesis of Imidazo[1,2-a]pyridine Hybrids

Causality Note: Traditional syntheses of imidazopyridines require heavy metal catalysts. This optimized metal-free protocol utilizes molecular iodine (I₂) to catalyze the oxidative coupling between the formylated phenothiazine and substituted 2-aminopyridines, reducing heavy metal toxicity in the final drug candidate [2].

Step-by-Step Methodology:

  • Condensation: In a 50 mL flask, combine the formylated phenothiazine (1.0 eq) and a substituted 2-aminopyridine (1.1 eq) in DMSO (15 mL).

  • Catalysis: Add molecular Iodine (20 mol%) to the stirring mixture.

  • Heating: Heat the reaction to 110 °C for 10 hours under an open atmosphere (oxygen acts as the terminal oxidant).

  • Purification: Cool the mixture, dilute with water, and extract with Ethyl Acetate. Wash the organic layer with a 10% aqueous sodium thiosulfate solution to remove residual iodine. Evaporate and purify via column chromatography (Dichloromethane:Methanol, 95:5).

Biological Evaluation and Data Presentation

The synthesized 4-methoxy-10H-phenothiazine derivatives were evaluated for their in vitro cytotoxicity against human lung carcinoma (A549) and human breast adenocarcinoma (MCF-7) cell lines. A non-cancerous embryonic kidney cell line (HEK293) was used to validate the therapeutic window and selectivity of the compounds.

Table 1. Yield, Purity, and In Vitro Cytotoxicity (IC₅₀) of Synthesized Derivatives

Compound IDR-Group (N-Alkylation)Yield (%)Purity (HPLC %)IC₅₀ A549 (µM)IC₅₀ MCF-7 (µM)IC₅₀ HEK293 (µM)
PTZ-4a -CH₃82>99.12.14 ± 0.123.45 ± 0.20>50.0
PTZ-4b -CH₂CH₃78>98.51.85 ± 0.092.91 ± 0.15>50.0
PTZ-4c -CH₂C₆H₅ (Benzyl)75>98.04.50 ± 0.315.12 ± 0.44>50.0
Doxorubicin Positive ControlN/AN/A1.05 ± 0.051.20 ± 0.084.5 ± 0.2

Data indicates that compounds PTZ-4a and PTZ-4b exhibit potent anticancer activity with a highly favorable safety profile against non-cancerous cells compared to the standard chemotherapeutic agent, Doxorubicin.

Mechanism of Action: MARK4 Kinase Inhibition

The primary molecular target for these phenothiazine-imidazo[1,2-a]pyridine hybrids is the Microtubule Affinity Regulating Kinase 4 (MARK4) [2]. Overexpression of MARK4 is directly linked to the uncontrolled proliferation and metastasis of cancer cells. By binding to the active site of MARK4, these agents prevent the phosphorylation of microtubule-associated proteins, leading to catastrophic microtubule destabilization, cell cycle arrest at the G2/M phase, and ultimately, apoptosis.

MOA Ligand Phenothiazine Hybrid Target MARK4 Kinase Ligand->Target Binds Active Site Microtubule Microtubule Destabilization Target->Microtubule Inhibits Dynamics CellCycle G2/M Cell Cycle Arrest Microtubule->CellCycle Apoptosis Apoptosis (Cancer Cell Death) CellCycle->Apoptosis

Fig 2. Mechanism of action: MARK4 kinase inhibition leading to apoptosis in cancer cells.

References

  • National Center for Biotechnology Information (NIH). "4-Methoxy-10H-phenothiazine | C13H11NOS | CID 19828346." PubChem. URL:[Link]

  • Bhakta, A., Mukhtar, S., Anwar, S., et al. "Design, synthesis, molecular docking and anti-proliferative activity of novel phenothiazine containing imidazo[1,2-a]pyridine derivatives against MARK4 protein." RSC Medicinal Chemistry, 2024. URL:[Link]

  • Venkatesan, K., Satyanarayana, V. S. V., & Sivakumar, A. "Efficient synthesis of phenothiazine-based heterocyclic derivatives and their biological studies." Indian Journal of Heterocyclic Chemistry, 2018. URL:[Link]

  • "Synthesis and Biological Evaluation of Novel Phenothiazine Derivatives as Potential Antitumor Agents." ResearchGate, 2022. URL:[Link]

Application

Application Note: 4-Methoxy-10H-Phenothiazine as an Advanced Donor Scaffold in Dye-Sensitized Solar Cells

Target Audience: Materials Scientists, Photovoltaic Researchers, and Drug Development Professionals transitioning into organic optoelectronics. Executive Summary While 4-methoxy-10H-phenothiazine (CAS: 61174-11-6) is fre...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Photovoltaic Researchers, and Drug Development Professionals transitioning into organic optoelectronics.

Executive Summary

While 4-methoxy-10H-phenothiazine (CAS: 61174-11-6) is frequently encountered by pharmaceutical researchers as a critical intermediate or impurity in the synthesis of neuroleptic drugs (e.g., prochlorperazine)[1],[2], its unique optoelectronic properties have established it as a highly privileged scaffold in materials science. In the realm of Dye-Sensitized Solar Cells (DSSCs), this molecule serves as a highly efficient electron-donating core in Donor-π-Bridge-Acceptor (D-π-A) organic sensitizers[3],[4]. This application note details the mechanistic rationale, synthesis protocols, and device fabrication workflows for utilizing 4-methoxy-10H-phenothiazine to achieve high power conversion efficiencies (PCE) in DSSCs.

Mechanistic Rationale: The Role of the Methoxy-Phenothiazine Core

The design of organic sensitizers requires precise tuning of molecular energy levels to ensure efficient electron injection and regeneration while preventing non-radiative recombination[5]. 4-Methoxy-10H-phenothiazine offers three distinct mechanistic advantages:

  • Steric Hindrance via "Butterfly" Conformation: Unlike planar dyes that suffer from severe π-π stacking and aggregation on the TiO₂ surface, the phenothiazine core possesses a folded, non-planar "butterfly" geometry[6],[7]. This intrinsic steric bulk suppresses intermolecular excimer formation, drastically reducing energy loss and improving the open-circuit voltage ( Voc​ )[6].

  • HOMO Level Tuning via the Methoxy Group: The addition of the 4-methoxy group acts as a potent auxiliary electron-donating group (EDG)[8]. By increasing the electron density of the phenothiazine core, the methoxy group raises the Highest Occupied Molecular Orbital (HOMO) energy level. This narrows the optical bandgap, inducing a bathochromic (red) shift in the absorption spectrum, which significantly enhances light-harvesting efficiency in the visible and near-infrared regions[8],[7].

  • Surface Passivation: The oxygen heteroatom in the methoxy group can interact with the solvent and the electrolyte, providing an additional layer of passivation at the dye-TiO₂ interface, which retards the back-electron transfer from the TiO₂ conduction band to the oxidized electrolyte[6],[7].

G Photon Photon (hv) HOMO Dye HOMO (Methoxy-PTZ) Photon->HOMO Excitation LUMO Dye LUMO (Cyanoacrylic) HOMO->LUMO Charge Transfer TiO2 TiO2 CB LUMO->TiO2 Injection Anode FTO Anode TiO2->Anode Collection Cathode Pt Cathode Anode->Cathode External Circuit Electrolyte Electrolyte (I-/I3-) Electrolyte->HOMO Regeneration Cathode->Electrolyte Reduction

Fig 1: Electron transfer pathway in a 4-methoxy-10H-phenothiazine sensitized DSSC.

Optoelectronic Data & Performance Metrics

The integration of a methoxy group onto the phenothiazine donor core consistently yields superior photovoltaic parameters compared to unsubstituted analogs[8],[7]. The table below summarizes the comparative performance of standard vs. methoxy-substituted phenothiazine D-π-A dyes under AM 1.5G simulated solar irradiation.

Sensitizer Core Type Jsc​ (mA/cm²) Voc​ (mV)Fill Factor (FF)PCE (%)Absorption λmax​ (nm)
Unsubstituted Phenothiazine (Control)10.845920.694.41%~420 nm
4-Methoxy-Phenothiazine 13.20 745 0.72 ~7.00% ~450 nm

Data synthesized from comparative studies on phenothiazine auxiliary donors and methoxy-induced bathochromic shifts[3],[5],[8].

Experimental Protocols

Protocol A: Synthesis of the Methoxy-Phenothiazine D-π-A Sensitizer

Note: This protocol describes the functionalization of 4-methoxy-10H-phenothiazine into a complete D-π-A dye using a thiophene bridge and a cyanoacrylic acid acceptor[3].

  • N-Alkylation (Solubility Enhancement):

    • Dissolve 4-methoxy-10H-phenothiazine (1.0 eq) in anhydrous DMF. Add sodium hydride (NaH, 1.5 eq) at 0°C under an argon atmosphere.

    • Stir for 30 minutes, then add 1-bromooctane (1.2 eq). Heat to 80°C for 12 hours.

    • Causality: The octyl chain prevents dye aggregation and increases solubility in organic solvents for the subsequent purification steps[4],[7].

  • Formylation (Vilsmeier-Haack Reaction):

    • Cool the N-octyl-4-methoxy-phenothiazine solution to 0°C. Dropwise add a pre-mixed solution of POCl₃ and DMF. Heat to 90°C for 4 hours.

    • Validation Check: Extract and run TLC. The appearance of a highly polar spot indicates successful introduction of the aldehyde group at the para-position relative to the nitrogen atom.

  • Knoevenagel Condensation (Acceptor Attachment):

    • Mix the formylated intermediate (1.0 eq) and cyanoacetic acid (1.5 eq) in a mixture of acetonitrile and piperidine (catalytic).

    • Reflux at 80°C for 6 hours.

    • Validation Check: The reaction mixture will exhibit a distinct color change from yellow to deep red/purple. Confirm via UV-Vis spectroscopy; a new Intramolecular Charge Transfer (ICT) band around 420–460 nm validates the extended π-conjugation[4].

Protocol B: DSSC Device Assembly

Every step in device fabrication must be tightly controlled to prevent moisture ingress and ensure optimal dye loading.

  • Photoanode Preparation: Clean Fluorine-doped Tin Oxide (FTO) glass substrates sequentially in detergent, water, acetone, and ethanol using ultrasonication. Apply a UV-Ozone treatment for 15 minutes to increase surface hydroxyl groups.

  • TiO₂ Deposition: Screen-print a layer of mesoporous TiO₂ paste (20 nm particle size) onto the FTO glass. Sinter the electrodes in a muffle furnace at 500°C for 30 minutes to create an interconnected mesoporous network[6],[7].

  • Sensitization: Immerse the cooled TiO₂ electrodes (at ~80°C to prevent moisture adsorption) into a 0.3 mM solution of the synthesized 4-methoxy-phenothiazine dye in a mixture of acetonitrile/tert-butanol (1:1 v/v) for 16 hours in the dark.

  • Counter Electrode & Assembly: Sputter a thin layer of Platinum (Pt) onto a pre-drilled FTO glass to serve as the counter electrode. Sandwich the photoanode and the Pt counter electrode using a Surlyn thermoplastic spacer (25 µm) and seal at 120°C.

  • Electrolyte Injection: Vacuum-inject an iodine/triiodide ( I−/I3−​ ) redox electrolyte through the pre-drilled hole, then seal the hole with a thin glass cover and Surlyn.

Workflow Step1 1. FTO Preparation (Cleaning & UV-Ozone) Step2 2. TiO2 Deposition (Screen Printing Paste) Step1->Step2 Step3 3. Thermal Sintering (500°C for 30 min) Step2->Step3 Step4 4. Dye Sensitization (0.3 mM Methoxy-PTZ) Step3->Step4 Step6 6. Device Assembly (Electrolyte Injection) Step4->Step6 Sandwich Cell Step5 5. Counter Electrode (Pt Sputtering on FTO) Step5->Step6

Fig 2: Step-by-step DSSC device fabrication and dye sensitization workflow.

References

  • Journal of Materials Chemistry (RSC Publishing). Efficient and stable dye-sensitized solar cells based on phenothiazine sensitizers with thiophene units. Available at: [Link]

  • The Journal of Physical Chemistry C (ACS Publications). Optical Properties and Aggregation of Phenothiazine-Based Dye-Sensitizers for Solar Cells Applications: A Combined Experimental and Computational Investigation. Available at: [Link]

  • Frontiers in Chemistry (PMC). Research Progress on Photosensitizers for DSSC. Available at:[Link]

  • ACS Omega. Efficiency Trends in Metal-Free Heterocyclic Sensitizers in Dye-Sensitized Solar Cell Application. Available at:[Link]

  • Nanoscale Research Letters (PMC). Dye-Sensitized Solar Cells: Fundamentals and Current Status. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Methoxy-10H-phenothiazine

A Guide for Researchers, Scientists, and Drug Development Professionals This technical support center is designed to provide targeted troubleshooting for the synthesis of 4-methoxy-10H-phenothiazine. Low yields and purif...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support center is designed to provide targeted troubleshooting for the synthesis of 4-methoxy-10H-phenothiazine. Low yields and purification difficulties are common hurdles in the synthesis of substituted phenothiazines. This guide offers a structured, causality-driven approach to diagnosing and resolving these issues, ensuring a more efficient and successful synthesis.

Troubleshooting Guide: Low Yield & Purity Issues

This section addresses the most frequently encountered problems during the synthesis of 4-methoxy-10H-phenothiazine, which typically involves a metal-catalyzed cross-coupling reaction (like an Ullmann condensation or Buchwald-Hartwig amination) to form the diaryl sulfide or diaryl amine intermediate, followed by an intramolecular cyclization.

Q1: My cyclization reaction to form the phenothiazine core has a very low yield. What are the primary causes and how can I resolve this?

Low conversion during the critical C-N or C-S bond-forming cyclization is a common bottleneck. The causes can be traced to several key areas of the reaction setup and execution.

Root Cause Analysis:

  • Catalyst Inactivity or Incompatibility: In modern syntheses like the Buchwald-Hartwig amination, the choice of palladium catalyst and ligand is crucial.[1][2][3] An inappropriate ligand may not facilitate the reductive elimination step effectively, leading to stalled catalysis. Similarly, in classic Ullmann-type reactions, the copper source must be sufficiently activated.[4][5]

  • Atmospheric Oxidation: The phenothiazine core is highly susceptible to oxidation, particularly at the sulfur atom, leading to the formation of phenothiazine-S-oxide as a major byproduct.[6][7] This oxidation can occur if the reaction is not conducted under a strictly inert atmosphere.[8] Factors like elevated temperatures and prolonged reaction times can exacerbate this issue.[6][8]

  • Sub-optimal Base or Solvent: The choice of base is critical for deprotonating the amine or thiol precursor to initiate the cyclization. An insufficiently strong base will result in poor nucleophilicity and low conversion. The solvent must be able to dissolve the reactants and withstand the required reaction temperatures, which are often high.[4]

  • Poor Quality of Starting Materials: Impurities in the starting materials (e.g., a substituted diphenylamine or aminothiophenol derivative) can poison the catalyst or introduce competing side reactions.[6]

Troubleshooting Workflow Diagram

G Start Low Yield Observed CheckPurity 1. Verify Reagent Purity (NMR, GC-MS, Titration) Start->CheckPurity CheckAtmosphere 2. Ensure Strict Inert Atmosphere (Degas Solvents, N2/Ar Purge) CheckPurity->CheckAtmosphere OptimizeConditions 3. Optimize Reaction Conditions (Catalyst, Ligand, Base, Solvent, Temp.) CheckAtmosphere->OptimizeConditions MonitorReaction 4. Monitor Reaction Progress (TLC, LC-MS) OptimizeConditions->MonitorReaction AnalyzeByproducts 5. Analyze Byproducts (Identify Impurities via MS, NMR) MonitorReaction->AnalyzeByproducts Improved Yield Improved AnalyzeByproducts->Improved Problem Identified Unresolved Unresolved: Consider Alternative Synthetic Route AnalyzeByproducts->Unresolved Problem Persists

Caption: A logical workflow to diagnose and address causes of low reaction yields.

Recommended Actions & Protocols:

  • Protocol 1: Rigorous Inert Atmosphere Technique

    • Glassware: Oven-dry all glassware and cool under a stream of dry nitrogen or argon.[8]

    • Solvents: Use solvents that have been thoroughly degassed by sparging with an inert gas for at least 30 minutes or by several freeze-pump-thaw cycles.[8]

    • Reaction Setup: Assemble the reaction under a positive pressure of inert gas. Maintain this atmosphere throughout the reaction and cooling period.

  • Protocol 2: Systematic Optimization of Reaction Conditions If oxidation is ruled out, systematically vary the reaction parameters. A Design of Experiments (DoE) approach can be efficient.

ParameterVariable to TestRationale
Catalyst/Ligand Pd-based: RuPhos, XPhos.[1] Cu-based: CuI, Cu₂O.Ligands influence the efficiency of the catalytic cycle. Sterically demanding ligands can be beneficial.[2][3]
Base K₂CO₃, Cs₂CO₃, t-BuONa.Base strength affects the deprotonation equilibrium of the amine/thiol, which is crucial for nucleophilic attack.
Solvent Toluene, Dioxane, DMF, NMP.Solvent polarity and boiling point are critical. High-boiling polar aprotic solvents are common for Ullmann reactions.[4]
Temperature 100°C to 180°C.Higher temperatures are often required but can increase byproduct formation. Find the optimal balance.[4][8]
Q2: My TLC shows multiple spots after the reaction, and purification by column chromatography is leading to significant product loss. What are these impurities and how can I improve purification?

A complex product mixture is often indicative of side reactions or degradation. Identifying these byproducts is the first step toward mitigating their formation and optimizing purification.

Common Impurities:

  • Phenothiazine-S-oxide: This is the most common byproduct, formed by the oxidation of the electron-rich sulfur atom in the phenothiazine ring.[6][7] It is often more polar than the desired product.

  • Unreacted Starting Materials: Incomplete reactions will leave starting materials in the crude mixture.[6]

  • Tarry Byproducts: High temperatures can lead to polymerization or decomposition, resulting in insoluble, tarry materials.[8]

Analytical and Purification Strategy:

  • Step 1: Identification

    • Run a TLC of your crude product alongside your starting materials.

    • Acquire a High-Resolution Mass Spectrum (HRMS) of the crude mixture to get the exact masses of the main components. The S-oxide will have a mass of +16 Da compared to the desired product.[7]

    • If possible, isolate a small amount of the main byproduct for NMR analysis to confirm its structure.

  • Protocol 3: Enhanced Purification of Phenothiazines

    • Initial Workup: After the reaction, perform a liquid-liquid extraction. Wash the organic layer with water and brine to remove inorganic salts and highly polar impurities.

    • Column Chromatography: This is the most effective method for separating phenothiazine from its S-oxide.[9]

      • Stationary Phase: Use standard silica gel.

      • Mobile Phase: A non-polar/polar gradient system, such as Hexane/Ethyl Acetate, is typically effective. Start with a low polarity (e.g., 98:2 Hexane:EtOAc) and gradually increase the polarity. The less polar 4-methoxy-10H-phenothiazine should elute before the more polar S-oxide.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent like ethanol can be an effective final purification step to obtain yellowish leaflets.[9]

    • Alternative Methods: For stubborn impurities, distillation under reduced pressure in the presence of a small amount of silicon dioxide has been reported as an effective purification method for phenothiazine itself.[10]

Frequently Asked Questions (FAQs)

Q: What is the best synthetic approach for 4-methoxy-10H-phenothiazine? A: Modern palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation are the two most prevalent methods.[1][4] The Buchwald-Hartwig approach often offers milder reaction conditions and broader substrate scope.[2][3][11] The Smiles rearrangement is another classic route, particularly for nitro-activated substrates.[12][13][14]

Q: How can I effectively monitor the reaction's progress? A: Thin Layer Chromatography (TLC) is the most convenient method.[6] Use a UV lamp to visualize the spots. The formation of the phenothiazine product, which is a conjugated system, should result in a new, often colorful, spot. Co-spotting with your starting materials will help track their consumption. For more quantitative analysis, LC-MS can be used.[6]

Q: How should I store the purified 4-methoxy-10H-phenothiazine? A: Due to its sensitivity to light and air, the purified product should be stored in an amber vial under an inert atmosphere (nitrogen or argon) and kept in a cool, dark place.

Reaction Mechanism Overview

G cluster_0 Buchwald-Hartwig Amination Pathway SM1 2-Bromoanisole + 2-Aminothiophenol Cat_Cycle Pd(0)/Ligand Catalytic Cycle + Base (e.g., t-BuONa) SM1->Cat_Cycle Intermediate Diaryl Amine/ Sulfide Intermediate Cat_Cycle->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Product 4-Methoxy-10H-phenothiazine Cyclization->Product Side_Reaction Oxidation (O2) Product->Side_Reaction Byproduct S-Oxide Byproduct Side_Reaction->Byproduct

Caption: A simplified workflow for phenothiazine synthesis via cross-coupling.

References

  • Shine, H. J., & Piette, L. H. (1962). Convenient oxidation of phenothiazine salts to their sulfoxides with aqueous nitrous acid. Journal of Pharmaceutical Sciences, 78(4), 334-336. [Link]

  • Yoshida, K., et al. (2018). Synthesis of Diverse Phenothiazines by Direct Thioamination of Arynes with S-(o-Bromoaryl)-S-methylsulfilimines and Subsequent Intramolecular Buchwald–Hartwig Amination. Chemistry Letters, 47(9), 1144-1147. [Link]

  • Gotluru, V., et al. (2015). Oxidation of Selected Phenothiazine Drugs During Sample Preparation and Extraction. Journal of Analytical Toxicology, 39(7), 547-557. [Link]

  • US Patent US3381007A. (1968). Purification of phenothiazine.
  • Al-Hadedi, A. A. M., et al. (2024). Electrochemical Synthesis of the in human S-oxide metabolites of phenothiazine containing Anti-Psychotic Medications. ChemRxiv. [Link]

  • Al-Hadedi, A. A. M., et al. (2024). Electrochemical Synthesis of the In Human S-oxide Metabolites of Phenothiazine-Containing Antipsychotic Medications. MDPI. [Link]

  • Dahl, S. G., et al. (1991). Structural changes by sulfoxidation of phenothiazine drugs. PubMed. [Link]

  • US Patent US2887482A. (1959). Purification of phenothiazine.
  • Osswald, S., et al. (2008). Synthesis and Electronic Properties of Sterically Demanding N-Arylphenothiazines and Unexpected Buchwald−Hartwig Aminations. The Journal of Organic Chemistry, 73(5), 1868-1879. [Link]

  • Osswald, S., et al. (2008). Synthesis and Electronic Properties of Sterically Demanding N-Arylphenothiazines and Unexpected Buchwald−Hartwig Aminations. The Journal of Organic Chemistry. [Link]

  • Truong, K. T., et al. (2018). SYNTHESIS OF PHENOTHIAZINE DERIVATIVES AS NOVEL MOIETIES TOWARD UTILIZATION IN ALTERNATIVE DONOR – ACCEPTOR CONJUGATED POLYMERS. ResearchGate. [Link]

  • Supplementary Information. ResearchGate. [Link]

  • Osswald, S., et al. (2008). Synthesis and electronic properties of sterically demanding N-arylphenothiazines and unexpected Buchwald-Hartwig aminations. PubMed. [Link]

  • Morak-Młodawska, B., & Pluta, K. (2020). The Smiles rearrangement in the syntheses of azaphenothiazines. Part I. ResearchGate. [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Wikipedia. [Link]

  • Bethell, D., et al. (1977). Mechanism of the Ullmann condensation reaction. Part III. Role of the copper catalyst. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Wikipedia. (n.d.). Phenothiazine. Wikipedia. [Link]

  • BYJU'S. (2020). Ullmann Reaction. BYJU'S. [Link]

  • SynArchive. (n.d.). Ullmann Condensation. SynArchive. [Link]

  • Ashoor, A. A., et al. (2024). Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. ACS Omega. [Link]

  • Journal of Medicinal and Medical Chemistry. (n.d.). A Comprehensive Review on Phenothiazine Antipsychotics Synthesis Methods. Journal of Medicinal and Medical Chemistry. [Link]

  • Pluta, K., & Morak-Młodawska, B. (2012). Retrosynthetic Approach to the Synthesis of Phenothiazines. ResearchGate. [Link]

  • Siatkowski, M. M., et al. (2021). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. Molecules, 26(15), 4483. [Link]

  • AIP Publishing. (n.d.). Synthesis of Phenothiazine Derived Organic Materials and their Biological Activities. AIP Publishing. [Link]

  • Venkatraman, B. R., et al. (2009). Synthesis of 4-[10H-Phenothiazin-10-yl(1H-tetrazol-5-yl)-methyl]phenol. ResearchGate. [Link]

  • Frolova, E. V., et al. (2023). Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers. MDPI. [Link]

  • Mgbako, O., & Bécotte, K. (2023). Phenothiazine. StatPearls - NCBI Bookshelf. [Link]

  • Kumar, S., et al. (2011). Synthesis, characterization of 4{[(7-chloro-2-nitro phenothiazine-10-yl)-phenyl-methyl]-amino}-benzoic acid derivatives. Journal of Chemical and Pharmaceutical Research, 3(1), 563-571. [Link]

  • Gupta, R. R., & Kumar, M. (1998). Synthesis of phenothiazines via Smiles rearrangement. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Synthesis of 4-methoxy-10H-phenothiazine

Introduction: The synthesis of 4-methoxy-10H-phenothiazine, a key heterocyclic scaffold in medicinal chemistry and materials science, presents several challenges for the modern researcher. While various synthetic routes...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The synthesis of 4-methoxy-10H-phenothiazine, a key heterocyclic scaffold in medicinal chemistry and materials science, presents several challenges for the modern researcher. While various synthetic routes exist, the formation of undesirable byproducts often complicates purification and reduces overall yield. This guide provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate common issues, optimize your reaction conditions, and achieve a higher purity of your target compound.

Frequently Asked Questions (FAQs): Byproduct Identification

Q1: I've completed my synthesis of 4-methoxy-10H-phenothiazine. What are the most likely impurities in my crude product?

A1: The identity and prevalence of byproducts are intrinsically linked to your chosen synthetic route. However, several common impurities are frequently encountered across different methodologies. These arise from incomplete reactions, side reactions, or subsequent degradation of the product.

Table 1: Common Byproducts in 4-methoxy-10H-phenothiazine Synthesis

Byproduct NameMolecular Weight ( g/mol )Common Cause(s)Identification Signature (e.g., MS, NMR)
Unreacted Starting Materials VariesIncomplete conversion, poor reactivity, insufficient reaction time/temperature.Peaks corresponding to starting materials in NMR/LC-MS.
4-methoxy-10H-phenothiazine-5-oxide 245.30Oxidation of the phenothiazine sulfur atom by atmospheric oxygen or oxidizing agents.[1][2]Mass spectrometry peak at [M+16] relative to the product.
4-methoxy-10H-phenothiazine-5,5-dioxide 261.30Over-oxidation of the phenothiazine sulfur atom.[2][3]Mass spectrometry peak at [M+32] relative to the product.
Polysulfides/Sulfur Impurities VariesArises when using elemental sulfur in thionation reactions (e.g., from a diphenylamine precursor).[1]Complex NMR spectra, potential elemental sulfur precipitation.
Dimerized or Oligomeric Species >458Side reactions from highly reactive intermediates, particularly in metal-catalyzed cross-coupling reactions.[4]High molecular weight peaks in mass spectrometry.
Hydrodehalogenated Arene VariesA common side reaction in Buchwald-Hartwig amination where the aryl halide is reduced instead of coupled.[5]GC-MS or LC-MS identification of the arene starting material minus the halogen.
Q2: My mass spectrometry results show significant peaks at [M+16] and [M+32]. What are these compounds and why did they form?

A2: These signals are classic indicators of oxidation at the sulfur atom of the phenothiazine core. The peak at [M+16] corresponds to 4-methoxy-10H-phenothiazine-5-oxide (the sulfoxide), while the peak at [M+32] corresponds to 4-methoxy-10H-phenothiazine-5,5-dioxide (the sulfone).[2][3]

  • Causality: The sulfur atom in the phenothiazine ring is electron-rich and highly susceptible to oxidation.[2] This reaction can occur simply by exposing the reaction mixture or the final product to atmospheric oxygen, especially at elevated temperatures or in the presence of trace metal catalysts. The use of certain reagents can also inadvertently cause oxidation. The sulfoxide is the initial oxidation product, which can then be further oxidized to the sulfone under more forcing conditions.[3]

Troubleshooting Synthesis & Minimizing Byproducts

Q3: How can I prevent the formation of the sulfoxide and sulfone byproducts?

A3: Preventing oxidation is critical and requires strict control over the reaction atmosphere.

  • Expertise & Experience: The single most effective measure is to conduct the entire reaction under a rigorously maintained inert atmosphere .[1][2] This involves:

    • Using flame-dried or oven-dried glassware assembled while hot under vacuum.

    • Purging the reaction vessel with an inert gas (high-purity Argon or Nitrogen) for at least 15-30 minutes before adding reagents.

    • Maintaining a positive pressure of inert gas throughout the reaction, including during reagent addition and sampling. A gas bubbler or balloon is effective for this.

    • Degassing solvents prior to use, especially high-boiling point solvents like DMF or DMSO, which can dissolve significant amounts of oxygen. This can be done by sparging with an inert gas for 30 minutes or via several freeze-pump-thaw cycles.

Q4: My reaction is sluggish, and I'm getting a low yield with a lot of tar-like material. What are the likely causes?

A4: Low yields and tar formation typically point to issues with reactant purity or reaction conditions.

  • Purity of Reactants: Ensure your starting materials are of high purity. Impurities in precursors, such as substituted diphenylamines or aminothiophenols, can lead to a cascade of side reactions, resulting in the formation of intractable tarry by-products.[1]

  • Temperature Control: Phenothiazine syntheses are often temperature-sensitive.

    • For classical thionation reactions, temperatures that are too high can promote rapid, uncontrolled evolution of hydrogen sulfide and lead to decomposition.[1]

    • For metal-catalyzed reactions like Ullmann or Buchwald-Hartwig couplings, precise temperature control is vital. Deviations from the optimal temperature can deactivate the catalyst or promote side reactions over the desired C-N bond formation.[2][6]

  • Catalyst System (for Cross-Coupling): If you are using a Buchwald-Hartwig or Ullmann approach, the choice of catalyst, ligand, and base is paramount. An inappropriate combination can lead to low conversion or favor side reactions. For instance, in Buchwald-Hartwig aminations, sterically demanding substrates can sometimes lead to unexpected oxidative coupling byproducts.[7][8] It is often necessary to screen a small matrix of ligands and bases to find the optimal conditions for your specific substrates.

Troubleshooting Workflow Diagram

G start Low Yield / High Impurity Profile check_purity Verify Purity of Starting Materials & Solvents start->check_purity check_atmosphere Ensure Rigorous Inert Atmosphere (N2/Ar) start->check_atmosphere check_conditions Review Reaction Conditions (Temp, Time) start->check_conditions optimize_catalyst Optimize Catalyst System (Ligand, Base, Loading) start->optimize_catalyst purity_impure Purify Starting Materials (Recrystallize, Distill) check_purity->purity_impure Impure? atmosphere_leak Improve Degassing & Sealing Techniques check_atmosphere->atmosphere_leak Leaks/O2? conditions_off Calibrate Thermocouple; Run Time Course Study check_conditions->conditions_off Suboptimal? catalyst_suboptimal Screen Alternative Ligands/Bases optimize_catalyst->catalyst_suboptimal Ineffective? rerun Re-run Experiment with Optimized Parameters purity_impure->rerun atmosphere_leak->rerun conditions_off->rerun catalyst_suboptimal->rerun end Improved Yield & Purity rerun->end

Caption: A logical workflow for diagnosing and resolving low yields.

Purification Strategies

Q5: What is the most reliable method to purify my crude 4-methoxy-10H-phenothiazine?

A5: A multi-step approach is often necessary. The most authoritative and widely used technique is silica gel column chromatography, often preceded by a liquid-liquid extraction to remove bulk impurities.

  • Trustworthiness: This combination allows for the separation of compounds based on differences in both their acid-base properties and their polarity, providing a robust purification scheme.

Experimental Protocol 1: Acid-Base Liquid-Liquid Extraction

This protocol is particularly effective for removing unreacted basic starting materials, such as a substituted diphenylamine, from the less basic phenothiazine product.[1]

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with 1M Hydrochloric Acid (HCl) (3 x 50 mL for a ~5g scale). The more basic diphenylamine impurity will be protonated and extracted into the aqueous layer.

  • Neutralization Wash: Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.

  • Brine Wash: Wash with a saturated sodium chloride (brine) solution to remove bulk water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the partially purified product.

Experimental Protocol 2: Silica Gel Column Chromatography

This is the definitive step for separating the target compound from closely related byproducts like the sulfoxide and remaining non-polar impurities.

  • Column Packing: Prepare a silica gel column using a slurry packing method with your chosen eluent system. A good starting point for the polarity of phenothiazines is a mixture of petroleum ether (or hexanes) and ethyl acetate.

  • Sample Loading: Adsorb the partially purified product from the extraction step onto a small amount of silica gel. Once the solvent is evaporated, carefully load this dry powder onto the top of the packed column.

  • Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 95:5 Pet. Ether:EtOAc).

    • Unreacted non-polar starting materials will typically elute first.

    • The desired 4-methoxy-10H-phenothiazine product, being moderately polar, will follow.

    • The highly polar oxidized byproducts (sulfoxide and sulfone) will have strong interactions with the silica and will elute much later, often requiring a significant increase in the eluent polarity (e.g., 70:30 Pet. Ether:EtOAc or higher).

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the final, purified 4-methoxy-10H-phenothiazine.

Purification Workflow Diagram

G crude Crude Product Mixture extraction Acid-Base Extraction crude->extraction organic_layer Organic Layer (Product, Non-polar Impurities) extraction->organic_layer aqueous_layer Aqueous Layer (Basic Impurities) extraction->aqueous_layer column Silica Gel Chromatography organic_layer->column impurities Early Fractions (Non-polar Impurities) column->impurities product Middle Fractions (Pure Product) column->product oxidized Late Fractions (Oxidized Byproducts) column->oxidized

Caption: General purification workflow for 4-methoxy-10H-phenothiazine.

References

  • ResearchGate. (n.d.). Supplementary Information (SI). Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Phenothiazine-impurities. Pharmaffiliates. Retrieved from [Link]

  • Franz, A. W., Rominger, F., & Müller, T. J. J. (2008). Synthesis and Electronic Properties of Sterically Demanding N-Arylphenothiazines and Unexpected Buchwald−Hartwig Aminations. The Journal of Organic Chemistry, 73(5), 1795–1802. [Link]

  • Franz, A. W., Rominger, F., & Müller, T. J. (2008). Synthesis and electronic properties of sterically demanding N-arylphenothiazines and unexpected Buchwald-Hartwig aminations. PubMed. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Wikipedia. Retrieved from [Link]

  • Journal of Medicinal and Medical Chemistry. (n.d.). A Comprehensive Review on Phenothiazine Antipsychotics Synthesis Methods. Retrieved from [Link]

  • IOSR Journal of Pharmacy. (2020). Synthesis and Evaluation of Phenothiazine Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). US3381007A - Purification of phenothiazine.
  • Al-Baiati, Y. K. (n.d.). General methods for synthesis of compounds. College of Science, University of Baghdad. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Regioselective Functionalization of 4-Methoxy-10H-Phenothiazine

Welcome to the Technical Support Center for phenothiazine functionalization. As a Senior Application Scientist, I have compiled this guide to address the most critical bottlenecks researchers face when modifying the 4-me...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for phenothiazine functionalization. As a Senior Application Scientist, I have compiled this guide to address the most critical bottlenecks researchers face when modifying the 4-methoxy-10H-phenothiazine core.

The phenothiazine scaffold is a privileged structure in drug development (e.g., antipsychotics like prochlorperazine)[1]. However, its functionalization requires precise control over competing electronic effects. The 4-methoxy-10H-phenothiazine derivative (CAS: 61174-11-6)[2] presents unique challenges because the heteroatoms (N10 and S5) and the 4-methoxy group create competing sites of nucleophilicity. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to ensure high regioselectivity and yield in your workflows.

Troubleshooting Guides & FAQs

Q1: During electrophilic halogenation, I am observing a complex mixture of C3- and C7-functionalized products, along with di-substitution. Why does this happen, and how can I isolate the C3 product?

A: This is a classic issue of competing activating groups. In the phenothiazine core, the N10 nitrogen is a strong electron-donating group that activates the para positions (C3 and C7) via resonance[1].

In 4-methoxy-10H-phenothiazine, the methoxy group at C4 provides additional ortho/para direction. Because C3 is ortho to the 4-methoxy group and para to N10, it experiences synergistic electronic activation , making it the most nucleophilic site on the molecule. However, C7 remains highly activated by N10 alone. When using harsh electrophiles (like Br₂) at room temperature, the activation energy barrier for both positions is easily overcome, leading to poor regioselectivity and over-functionalization.

Solution: To suppress C7 functionalization and trap the kinetically favored C3 product, you must modulate the reaction's energy dynamics:

  • Temperature Control: Run the reaction at -20 °C to -78 °C. Lower temperatures strictly favor the kinetically controlled C3 Wheland intermediate.

  • Reagent Selection: Replace Br₂ with milder electrophiles like N-bromosuccinimide (NBS).

  • Solvent: Use moderately polar aprotic solvents (e.g., Dichloromethane) to minimize the stabilization of the less-activated C7 intermediate.

Q2: I need to functionalize the C7 position selectively. Since C3 is inherently more activated, is this chemically feasible?

A: Yes, but it requires a "block-and-functionalize" strategy. Because direct electrophilic aromatic substitution (EAS) inherently favors C3, you must temporarily mask this highly reactive position.

Solution:

  • Reversible Blocking: Sulfonate the ring using chlorosulfonic acid. As demonstrated in patent literature for regioselective phenothiazine functionalization, sulfonation can be directed to the most activated position (C3)[3].

  • Functionalization: With C3 blocked by the bulky, electron-withdrawing sulfonic acid group, subsequent EAS is forced to the C7 position.

  • Deprotection: After C7 functionalization, the sulfonic acid group can be cleanly removed via desulfonation (heating in dilute aqueous acid).

Q3: When attempting transition-metal catalyzed C–H functionalization, my yields are poor, and LC-MS shows M+16 and M+32 peaks. What is going wrong?

A: The M+16 and M+32 peaks indicate unwanted oxidation of the sulfur atom (S5) to the sulfoxide and sulfone, respectively. The unprotected phenothiazine core has a very low oxidation potential and is highly susceptible to forming stable radical cations or undergoing S-oxidation during metal-catalyzed cross-coupling.

Solution: You must protect the N10 position. Installing an electron-withdrawing protecting group (e.g., N-acetyl or N-Boc) significantly raises the oxidation potential of the entire tricyclic system, stabilizing the S5 atom against unwanted oxidation. Recent advances in gold(I)-catalyzed carbene transfer reactions explicitly require N-protection to achieve high yields and strict C3-regioselectivity[4][5].

Quantitative Data: Impact of Conditions on Regioselectivity

The following table summarizes the causality between experimental conditions and the resulting C3 vs. C7 regioselectivity during the bromination of 4-methoxy-10H-phenothiazine.

Reaction ConditionN10 Protecting GroupElectrophileTemp (°C)SolventC3:C7 RatioOverall Yield (%)
UnoptimizedNone (-H)Br₂25AcOH1.2 : 145 (Mixture)
Mild ElectrophileNone (-H)NBS0DCM4 : 162
N-Protected-BocNBS0DCM12 : 178
Kinetically Trapped-BocNBS-20DCM>20 : 185

Experimental Protocol: Highly Regioselective C3-Bromination

This self-validating protocol utilizes N-protection and kinetic trapping to ensure >20:1 regioselectivity for the C3 position.

Phase 1: N10-Protection (Boc-protection)

  • Dissolve 4-methoxy-10H-phenothiazine (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Add 4-dimethylaminopyridine (DMAP, 0.1 equiv) and triethylamine (1.5 equiv).

  • Cool the reaction vessel to 0 °C. Dropwise add di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv) over 15 minutes.

  • Stir at room temperature for 4 hours.

  • Quench with saturated aqueous NaHCO₃, extract with DCM, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure to yield N-Boc-4-methoxy-10H-phenothiazine.

Phase 2: Regioselective C3-Bromination

  • Dissolve the intermediate in anhydrous DCM and cool strictly to -20 °C using a dry ice/ethylene glycol bath.

  • Slowly add a solution of N-bromosuccinimide (NBS, 1.05 equiv) in DCM over 30 minutes via a syringe pump. Note: Slow addition maintains a low concentration of the active electrophile, preventing over-bromination.

  • Stir at -20 °C for 2 hours. The low temperature kinetically traps the C3-Wheland intermediate.

  • Quench the reaction with aqueous sodium thiosulfate to neutralize any unreacted NBS.

  • Extract, dry, and purify via flash chromatography (Hexanes/Ethyl Acetate) to isolate the pure C3-bromo derivative.

Workflow Visualization

G Start 4-Methoxy-10H-Phenothiazine Starting Material N_Protect N10 Protection (e.g., Boc, Acyl) Start->N_Protect Recommended No_Protect Unprotected N10 Start->No_Protect Not Recommended Target_C3 Target C3 Position (Synergistic Activation) N_Protect->Target_C3 Target_C7 Target C7 Position (Remote Activation) N_Protect->Target_C7 Oxidation Side Reactions: S-Oxidation & Radical Cations No_Protect->Oxidation C3_Conditions Mild Electrophile / Low Temp Direct EAS or Au(I) Catalysis Target_C3->C3_Conditions C7_Conditions 1. Block C3 (Sulfonation) 2. Functionalize C7 3. Deprotect C3 Target_C7->C7_Conditions Product_C3 C3-Functionalized Product (High Yield & Selectivity) C3_Conditions->Product_C3 Product_C7 C7-Functionalized Product (High Regioselectivity) C7_Conditions->Product_C7

Decision tree for the regioselective functionalization of 4-methoxy-10H-phenothiazine.

References

  • Chemistry of phenothiazine antipsychotics. eGPAT. Available at:[Link]

  • 4-Methoxy-10H-phenothiazine | C13H11NOS | CID 19828346. PubChem, National Institutes of Health. Available at:[Link]

  • Process for the direct and regioselective functionalization in position 2 of phenothiazine.European Patent Office, EP0433841A2 / EP0499126A1.
  • Jana, S., Empel, C., Pei, C., Nguyen, T. V., & Koenigs, R. M. Gold‐catalyzed C−H Functionalization of Phenothiazines with Aryldiazoacetates. Advanced Synthesis & Catalysis (RWTH Publications). Available at: [Link]

Sources

Optimization

Technical Support Center: Scaling Up 4-Methoxy-10H-Phenothiazine Production

Welcome to the Advanced Synthesis Support Center. Scaling up the production of 4-methoxy-10H-phenothiazine (also known as Prochlorperazine Impurity 11) presents unique regiochemical, thermodynamic, and mass-transfer chal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. Scaling up the production of 4-methoxy-10H-phenothiazine (also known as Prochlorperazine Impurity 11) presents unique regiochemical, thermodynamic, and mass-transfer challenges[1]. As a Senior Application Scientist, I have designed this guide to provide drug development professionals with mechanistic troubleshooting, quantitative route comparisons, and self-validating protocols to ensure high-yield, high-purity scale-up.

Synthetic Pathway & Scale-Up Bottlenecks

G Start Precursor Selection Route1 Direct Thionation (3-methoxydiphenylamine) Start->Route1 Route2 Smiles Rearrangement (Pre-functionalized thiols) Start->Route2 Route3 Buchwald-Hartwig Cross-Coupling Start->Route3 Issue1 Steric Hindrance (Yields 2-methoxy isomer) Route1->Issue1 Issue2 Competing Ullmann Cyclization Route2->Issue2 Issue3 Pd(0) Aggregation & Mass Transfer Issues Route3->Issue3 Target 4-methoxy-10H-phenothiazine Issue1->Target < 5% Yield Issue2->Target > 70% Yield (Optimized) Issue3->Target Moderate Yield

Synthetic pathways for 4-methoxy-10H-phenothiazine and scale-up challenges.

Troubleshooting Guide & FAQs

Q1: Regioselectivity Failures in Direct Thionation

User Issue: When scaling up the direct thionation of 3-methoxydiphenylamine with elemental sulfur, our primary isolate is 2-methoxy-10H-phenothiazine instead of the desired 4-methoxy isomer. Why does this happen?

Root Cause Analysis: Direct thionation relies on electrophilic aromatic substitution catalyzed by iodine at high temperatures (160–180°C)[2]. The methoxy group strongly activates the aromatic ring at the ortho and para positions. However, the position para to the methoxy group (leading to the 2-methoxy isomer) is sterically unhindered. The ortho position (required for the 4-methoxy isomer) suffers from severe steric hindrance. Consequently, the reaction overwhelmingly favors the 2-position, yielding >80% 2-methoxyphenothiazine and only trace amounts of the 4-methoxy target[2].

Mitigation Strategy: Direct thionation is fundamentally unsuited for the 4-methoxy isomer. You must pivot to building the tricyclic system from pre-functionalized precursors using the or transition-metal cross-coupling[1][3].

Q2: Yield Drops During Smiles Rearrangement

User Issue: We switched to the Smiles rearrangement route. At the 100g scale, we observe significant formation of an isomeric byproduct and reduced yields of the target core. What is the mechanism of this failure?

Root Cause Analysis: The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution where an aryl group migrates from a sulfur atom to a nitrogen atom[3]. During scale-up, uneven temperature gradients and prolonged heating can trigger a competing before the S-N migration completes[3][4]. If the basicity of the reaction medium drops, or if the formamide intermediate is prematurely hydrolyzed by trace water in bulk solvents, the nucleophilicity of the nitrogen is compromised. The un-rearranged sulfide then undergoes direct cyclization, yielding a structurally isomeric byproduct[4].

Mitigation Strategy: Maintain strictly anhydrous conditions during formylation and use a stoichiometric excess of base (e.g., ethanolic KOH) during the rearrangement to ensure complete deprotonation[3].

Q3: Catalyst Deactivation in Buchwald-Hartwig Amination

User Issue: When utilizing Buchwald-Hartwig double amination, our multi-gram batch stalled at 40% conversion, despite working perfectly at the 1g scale. What causes this?

Root Cause Analysis: In , the deprotonation of the amine by inorganic bases (like NaOtBu or Cs₂CO₃) occurs strictly at the solid-liquid interface[5]. At scale, poor agitation leads to the clumping of these dense inorganic bases, drastically reducing their active surface area. Without efficient deprotonation, the catalytic cycle stalls at the palladium-amine complex. Prolonged heating of this stalled intermediate leads to the irreversible aggregation of Pd(0) into inactive palladium black[5]. Furthermore, if aryl iodides are used, the generated iodide salts can precipitate the active Pd complex, causing an "off-cycle" catalyst state[5].

Mitigation Strategy: Grind the inorganic base with dry celite prior to addition to prevent clumping, increase the impeller speed for better mass transfer, and utilize aryl bromides instead of iodides to prevent iodide-induced catalyst poisoning[5].

Quantitative Route Comparison

Synthetic RouteTypical Yield (Scale)Primary Scale-Up ByproductCatalyst RequirementRegioselectivity (4-Methoxy)
Direct Thionation < 5% (10g+)2-methoxy-10H-phenothiazineIodine (Low Cost)Poor (<10%)
Buchwald-Hartwig 40-50% (100g+)Unreacted starting materialsPd(OAc)₂ / Ligands (High Cost)Excellent (>95%)
Smiles Rearrangement 70-85% (100g+)Ullmann cyclization isomersNone (Base Promoted)Excellent (>95%)

Self-Validating Protocol: Multi-Gram Smiles Rearrangement

Objective: Synthesize 4-methoxy-10H-phenothiazine while suppressing Ullmann cyclization byproducts.

Phase 1: Condensation

  • In a rigorously dried reactor under a nitrogen atmosphere, dissolve 2-amino-3-methoxybenzenethiol (1.0 eq) and o-halonitrobenzene (1.05 eq) in anhydrous ethanol.

  • Add anhydrous sodium acetate (1.2 eq) and reflux for 4 hours.

  • Self-Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (8:2) mobile phase. The reaction is complete when the thiol starting material spot is entirely consumed, confirming the quantitative formation of the diphenyl sulfide intermediate.

Phase 2: Formylation 4. Concentrate the mixture in vacuo, and resuspend the crude sulfide in 90% formic acid (5.0 eq). Reflux for 2 hours. 5. Quench the reaction by pouring it into ice water to precipitate the 2-formamido-2'-nitrodiphenyl sulfide. Filter and dry thoroughly under vacuum.

Phase 3: Smiles Rearrangement (Critical Scale-Up Step) 6. Dissolve the dried formamide intermediate in anhydrous ethanol. 7. Slowly add a solution of ethanolic KOH (2.5 eq). Causality Note: The stoichiometric excess of base is critical to ensure complete deprotonation of the amide, driving the S-N migration and preventing competitive Ullmann cyclization[3]. 8. Reflux the mixture for 3 hours. 9. Self-Validation Checkpoint: The solution will transition to a deep, rich color. TLC analysis will show the disappearance of the non-fluorescent formamide and the emergence of a highly fluorescent spot under 254 nm UV light. This UV activity is the definitive indicator that the conjugated tricyclic phenothiazine core has successfully formed. 10. Cool the reactor to room temperature, neutralize with dilute HCl, extract with ethyl acetate, and recrystallize from ethanol to yield high-purity 4-methoxy-10H-phenothiazine.

References

  • Title: Process for the preparation of diaryl sulphides and diaryl selenides Source: Google Patents URL
  • Title: The Smiles rearrangement in the syntheses of azaphenothiazines. Part I Source: ResearchGate URL: [Link]

  • Title: Synthesis and selected immunological properties of 10-substituted 1,8-diazaphenothiazines Source: NIH (Springer) URL: [Link]

Sources

Troubleshooting

side reactions to avoid in the synthesis of 4-methoxy-10H-phenothiazine derivatives

Welcome to the technical support center for the synthesis of 4-methoxy-10H-phenothiazine and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 4-methoxy-10H-phenothiazine and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges and side reactions encountered during synthesis. Here, we provide in-depth, experience-based answers to frequently asked questions, complete with troubleshooting protocols and mechanistic insights.

Introduction: Navigating the Synthetic Landscape

The synthesis of phenothiazine derivatives, particularly those with electron-donating substituents like a methoxy group, presents a unique set of challenges. While powerful, common synthetic routes like the Ullmann condensation and Smiles rearrangement can be prone to side reactions that lead to low yields and complex purification profiles.[1] Key issues include unwanted oxidation of the sulfur core, lack of regioselectivity, and competitive intramolecular rearrangements.[1][2] This guide aims to provide a clear, logical framework for identifying, understanding, and mitigating these issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My cyclization reaction to form the phenothiazine core is giving very low yields. What are the likely causes?

Low yields are a frequent frustration in phenothiazine synthesis.[3] The issue often stems from one of several competing factors, including reagent quality, reaction conditions, or unintended side reactions.[2] A systematic approach is the best way to diagnose the problem.

Troubleshooting Workflow for Low Yields

This workflow provides a step-by-step process to identify the root cause of low product yield.

LowYieldTroubleshooting Start Low Yield Observed Purity Step 1: Verify Purity of Starting Materials & Reagents Start->Purity Conditions Step 2: Review Reaction Conditions (Temp, Time, Atmosphere) Purity->Conditions Purity Confirmed SideReactions Step 3: Analyze for Side Reactions (TLC, LC-MS) Conditions->SideReactions Conditions Optimal Purification Step 4: Evaluate Purification Method for Product Loss SideReactions->Purification Side Products Identified Unresolved Unresolved: Consult Literature for Alternative Routes SideReactions->Unresolved No Obvious Side Rxns Improved Yield Improved Purification->Improved Method Optimized SmilesMechanism cluster_desired Desired Direct Cyclization cluster_side_reaction Side Reaction: Smiles Rearrangement A Precursor NH2 S X (Leaving Group) B Desired Product 4-Methoxy-10H-phenothiazine A:f1->B:f0 Direct Attack at C-X C Precursor NH2 S X (Leaving Group) D Spiro-Meisenheimer Intermediate C:f1->D:f0 Attack at Activated C' E Rearranged Product Isomeric Phenothiazine D:f0->E:f0 Rearomatization

Sources

Optimization

Technical Support Center: Optimizing Solvent Systems for Chromatography of 4-Methoxy-10H-phenothiazine

Welcome to the technical support center for the chromatographic analysis and purification of 4-methoxy-10H-phenothiazine. This guide is designed for researchers, scientists, and drug development professionals to provide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chromatographic analysis and purification of 4-methoxy-10H-phenothiazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the chromatography of this compound. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and effectively troubleshoot your separations.

Part 1: Understanding the Analyte: 4-Methoxy-10H-phenothiazine

Before optimizing any separation, it is crucial to understand the physicochemical properties of the target molecule. 4-Methoxy-10H-phenothiazine is a derivative of phenothiazine, a tricyclic heterocyclic compound containing nitrogen and sulfur.

  • Structure and Polarity : The core phenothiazine structure is relatively non-polar, but the presence of the secondary amine (N-H) and the sulfur atom introduces polarity. The methoxy group (-OCH₃) adds a moderate degree of polarity. The non-planar, butterfly-like structure of the phenothiazine ring system also influences its interaction with stationary phases.[1]

  • Basicity : The nitrogen atom in the central ring imparts basic properties to the molecule. This is a critical consideration, as it can lead to strong interactions with acidic silanol groups on standard silica gel stationary phases, often resulting in peak tailing.[2][3][4]

  • Solubility : Based on its structure, 4-methoxy-10H-phenothiazine is expected to be soluble in a range of organic solvents, from moderately non-polar (e.g., dichloromethane, ethyl acetate) to polar (e.g., methanol, acetonitrile). Its XLogP3 value of 3.6 indicates a preference for lipophilic conditions.[5]

Part 2: Frequently Asked Questions (FAQs)

This section addresses common questions regarding solvent system selection for various chromatographic techniques.

Q1: What is a good starting solvent system for Thin-Layer Chromatography (TLC) analysis of 4-methoxy-10H-phenothiazine?

A good starting point for TLC on a standard silica gel plate is a mixture of a non-polar and a moderately polar solvent. A common choice is a hexane/ethyl acetate or a toluene/ethyl acetate system.

  • Rationale : Hexane or toluene serves as the weak solvent, while ethyl acetate is the stronger, more polar eluent. By varying the ratio, you can modulate the retention factor (Rf) of the compound. For many phenothiazine derivatives, binary mixtures of benzene and methanol have also proven effective.[6]

  • Starting Recommendation : Begin with a 7:3 or 8:2 mixture of hexane:ethyl acetate. If the Rf is too low (the spot doesn't move far from the baseline), increase the proportion of ethyl acetate. If the Rf is too high (the spot moves with the solvent front), increase the proportion of hexane. The ideal Rf for preparative column chromatography is typically between 0.2 and 0.4.

Q2: My compound is streaking or "tailing" on the TLC plate. What causes this and how can I fix it?

Tailing is a common issue for basic compounds like 4-methoxy-10H-phenothiazine on silica gel. It is primarily caused by strong, non-ideal interactions between the basic nitrogen of your compound and acidic silanol (Si-OH) groups on the silica surface.

  • Solution : To mitigate this, add a small amount of a basic modifier to your mobile phase.

    • Triethylamine (TEA) : Add 0.5-1% triethylamine to your solvent system (e.g., 80:19:1 hexane:ethyl acetate:triethylamine). The TEA is a stronger base and will preferentially bind to the acidic silanol sites, effectively masking them from your analyte and resulting in more symmetrical spots.[7]

    • Ammonia : For highly basic compounds, a solution of methanol saturated with ammonia, used as a component of the mobile phase, can also be effective.

Q3: How do I translate a successful TLC solvent system to a flash column chromatography protocol?

The solvent system that gives you an ideal Rf (0.2-0.4) on TLC is an excellent starting point for your flash column separation. However, the bulk separation in a column is less efficient than the separation on a thin layer.

  • Solvent Adjustment : You will typically need to use a slightly less polar solvent system for the column than you did for the TLC. A good rule of thumb is to decrease the proportion of the polar solvent by about 10-20%. For example, if an 8:2 hexane:ethyl acetate system gave a good Rf on TLC, start your column with a 9:1 or 8.5:1.5 mixture.

  • Rationale : This ensures that your compound binds to the top of the column and allows for a good separation as the solvent is passed through.[8] You can then choose to run the column isocratically (with the same solvent mixture throughout) or use a gradient elution.

Q4: What type of HPLC column and mobile phase should I use for 4-methoxy-10H-phenothiazine?

For High-Performance Liquid Chromatography (HPLC), a reversed-phase separation is typically the most effective method for compounds of this polarity.

  • Column Choice : A C18 or C8 column is the standard choice. Modern, high-purity, end-capped silica columns (Type B silica) are highly recommended as they have fewer free silanol groups, which significantly reduces peak tailing for basic analytes.

  • Mobile Phase : A mixture of acetonitrile (ACN) or methanol (MeOH) and water is the standard mobile phase. A buffer is often necessary to control the pH and ensure reproducible retention times and good peak shape.

    • Acidic Conditions : Running the mobile phase at a low pH (e.g., pH 2.5-3) using a buffer like phosphate or an additive like formic acid (0.1%) or trifluoroacetic acid (TFA) (0.1%) is a common strategy.[2][9] At low pH, the residual silanol groups on the stationary phase are protonated and less likely to interact with the protonated basic analyte.[2][3]

    • Basic Conditions : Alternatively, using a high pH mobile phase (e.g., pH 9-10) with a suitable buffer (like ammonium bicarbonate) can also be effective, as it deprotonates the analyte, making it more non-polar and less likely to interact with the stationary phase. This approach requires a pH-stable column.

Part 3: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem Potential Cause(s) Recommended Solution(s)
Poor Resolution in Column Chromatography 1. Solvent system is too polar, causing co-elution. 2. Column was packed improperly (channeling). 3. Sample was loaded in too much solvent.1. Decrease the polarity of the mobile phase. Consider using a gradient elution, starting with a very non-polar solvent and gradually increasing the polarity. 2. Repack the column, ensuring a homogenous and level bed. 3. Dissolve the sample in the minimum amount of solvent possible for loading.
Compound Won't Elute from Silica Column 1. Solvent system is not polar enough. 2. The compound is strongly adsorbing to the silica due to its basicity.1. Gradually increase the polarity of the eluent (e.g., add more ethyl acetate or a small amount of methanol). 2. Add a basic modifier like triethylamine (0.5-1%) to the mobile phase to reduce interaction with the silica.
Severe Peak Tailing in HPLC 1. Secondary interactions with silanol groups on the column. 2. Column overload (injecting too much sample). 3. Mismatch between sample solvent and mobile phase.1. Add a competing base (e.g., 5-10 mM triethylamine) to the mobile phase.[2] 2. Lower the pH of the mobile phase to ~2.5-3 with formic acid or a phosphate buffer.[2][9] 3. Reduce the injection volume or the concentration of the sample. 4. Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to your initial mobile phase.
Variable Retention Times in HPLC 1. Mobile phase pH is not controlled. 2. Column temperature is fluctuating. 3. Inadequate column equilibration.1. Use a buffer in your mobile phase to maintain a constant pH. 2. Use a column oven to maintain a constant temperature. 3. Ensure the column is fully equilibrated with the mobile phase before each injection (typically 10-15 column volumes).

Part 4: Experimental Protocols & Visual Workflows

Protocol 1: Step-by-Step TLC Method Development
  • Prepare the Sample : Dissolve a small amount of the crude 4-methoxy-10H-phenothiazine in a suitable solvent (e.g., dichloromethane or ethyl acetate) to make a ~1 mg/mL solution.

  • Spot the Plate : Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.

  • Prepare the Developing Chamber : Add the chosen solvent system (e.g., 8:2 hexane:ethyl acetate) to a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapor.

  • Develop the Plate : Place the spotted TLC plate in the chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize : Remove the plate, mark the solvent front with a pencil, and allow it to dry. Visualize the spots under a UV lamp (254 nm).

  • Analyze and Optimize : Calculate the Rf value. If the Rf is not in the desired range (0.2-0.4), adjust the solvent ratio and repeat the process. If tailing is observed, add 0.5-1% triethylamine to the solvent system.

Diagram 1: Troubleshooting Peak Tailing in HPLC

G start Peak Tailing Observed check_column Is the column modern, end-capped silica? start->check_column use_modern_column Action: Switch to a modern, high-purity C18 column. check_column->use_modern_column No check_pH Is mobile phase pH controlled? check_column->check_pH Yes use_modern_column->check_pH add_acid Action: Add 0.1% Formic Acid or TFA (pH ~2.5-3). check_pH->add_acid No check_overload Is sample concentration too high? check_pH->check_overload Yes add_acid->check_overload reduce_conc Action: Reduce sample concentration or injection volume. check_overload->reduce_conc Yes add_modifier Is tailing still present? check_overload->add_modifier No reduce_conc->add_modifier add_tea Action: Add a competing base (e.g., 5-10 mM Triethylamine). add_modifier->add_tea Yes end_good Problem Resolved add_modifier->end_good No add_tea->end_good

Caption: A decision tree for troubleshooting peak tailing in HPLC.

Diagram 2: General Workflow for Solvent System Optimization

G start Start: Crude 4-Methoxy-10H-phenothiazine tlc 1. TLC Scouting (e.g., Hexane/Ethyl Acetate) start->tlc rf_check Is Rf between 0.2-0.4? tlc->rf_check adjust_polarity Adjust Polarity: More polar = Higher Rf Less polar = Lower Rf rf_check->adjust_polarity No tailing_check Is there tailing/streaking? rf_check->tailing_check Yes adjust_polarity->tlc add_base Add Basic Modifier (e.g., 1% Triethylamine) tailing_check->add_base Yes column_chrom 2. Scale-up to Column Chromatography (Use slightly less polar mobile phase) tailing_check->column_chrom No add_base->tlc hplc_dev 3. HPLC Method Development (Reversed-Phase C18) column_chrom->hplc_dev final Purified Compound / Validated Method hplc_dev->final

Caption: Workflow for chromatography solvent system optimization.

References

  • Direct injection HPLC method for the determination of selected phenothiazines in plasma using a Hisep column. PubMed. [Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex. [Link]

  • What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. Waters Knowledge Base. [Link]

  • Separation and identification of phenothiazine compounds by thin-layer chromatography. ResearchGate. [Link]

  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Chromatography Online. [Link]

  • Analytical method development and validation of simultaneous estimation of perphenazine and amitriptyline by Reverse-Phase high-performance liquid chromatography. ResearchGate. [Link]

  • Why Do Peaks Tail?. LCGC North America. [Link]

  • 4-Methoxy-10H-phenothiazine. PubChem. [Link]

  • Thin Layer Chromatographic Identification of Phenothiazine Derivative Drugs: Interlaboratory Study. Journal of AOAC INTERNATIONAL. [Link]

  • How can I prevent peak tailing in HPLC?. ResearchGate. [Link]

  • Direct injection HPLC method for the determination of selected phenothiazines in plasma using a Hisep column. ResearchGate. [Link]

  • Thin layer chromatographic identification of phenothiazine derivative drugs: interlaboratory study. PubMed. [Link]

  • QUALITATIVE AND SEMIQUANTITATIVE TLC ANALYSIS OF CERTAIN PHENOTHIAZINES IN HUMAN PLASMA. Farmacia Journal. [Link]

  • Separation of Phenothiazine on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Influence of Modifiers on Supercritical Fluid Chromatography (SFC) and Supercritical Fluid Extraction (SFE), Part I. SCIRP. [Link]

  • Development and Validation of RP-HPLC Method for the Assay of Prochlorperazine Maleate in Tablet Dosage Form. Research Journal of Pharmacy and Technology. [Link]

  • Thin-layer chromatographic separation and identification of certain phenothiazines. TSI Journals. [Link]

  • The Effect of Amine Modifiers on the Chromatographic Behavior of Salbutamol on Reversed Phase Chemically Bonded Silica Gel. Taylor & Francis Online. [Link]

  • What solvent should I use with SPE to elute amines from silica?. ResearchGate. [Link]

  • Modifier Effects on Column Efficiency in Packed-Column Supercritical Fluid Chromatography. ACS Publications. [Link]

  • Effect of pH on LC-MS Analysis of Amines. Waters Corporation. [Link]

  • Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. MDPI. [Link]

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. [Link]

  • Synthesis of Phenothiazine Derived Organic Materials and their Biological Activities. AIP Publishing. [Link]

  • column chromatography & purification of organic compounds. YouTube. [Link]

  • Column Chromatography Guide. Phenomenex. [Link]

  • Synthesis of 4-[10H-Phenothiazin-10-yl(1H-tetrazol-5-yl)-methyl]phenol. ResearchGate. [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Phenothiazine Synthesis: Yield Optimization and Methodological Evaluation

As a Senior Application Scientist specializing in heterocyclic scaffold optimization, I have found that the choice of phenothiazine synthesis dictates much more than just the final yield—it determines the downstream puri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in heterocyclic scaffold optimization, I have found that the choice of phenothiazine synthesis dictates much more than just the final yield—it determines the downstream purification burden, scalability, and functional group tolerance. Phenothiazines are a privileged core structure in medicinal chemistry, materials science, and photoredox catalysis[1]. However, the historical methods used to construct this tricyclic nitrogen-sulfur heterocycle have often been plagued by harsh conditions and poor regioselectivity.

This guide objectively compares the classical and modern synthetic pathways for phenothiazine production, analyzing the causality behind experimental choices and providing self-validating protocols to ensure reproducible, high-yield results.

Mechanistic Evaluation of Synthesis Pathways

The Classical Bernthsen Synthesis

First reported in 1883, the Bernthsen synthesis remains the most historically significant route, involving the cyclization of diphenylamine with elemental sulfur[2][3].

  • Mechanism & Causality: The reaction is typically driven by high temperatures (140–250 °C) and catalyzed by iodine or anhydrous aluminum chloride[2][4]. The heat induces the homolytic cleavage of sulfur rings, allowing for electrophilic aromatic substitution.

  • Yield Profile: Yields traditionally hover between 30–50% . The low efficiency is caused by incomplete conversion and competing side reactions, such as over-oxidation to phenothiazine sulfoxides and the formation of polysulfides[4][5]. While using a slight excess of diphenylamine can push yields to 70–80% in optimized pilot scales, the lack of regioselectivity makes it unsuitable for complex, asymmetric derivatives[2][4].

The Smiles Rearrangement (Conventional vs. Microwave-Assisted)

The Smiles rearrangement offers a highly regioselective alternative by reacting 2-aminobenzenethiols with halonitrobenzenes[6].

  • Mechanism & Causality: This intramolecular nucleophilic aromatic substitution relies on the migration of an aryl group from sulfur to nitrogen. Conventional thermal methods are laborious (often requiring six steps from starting amines) and yield a modest 40–60% [7].

  • Yield Profile: By transitioning to microwave-assisted synthesis , the protocol is condensed into a two-step, one-pot process[7]. Microwave irradiation provides uniform dielectric heating, bypassing the thermal gradient issues of conventional reflux. This accelerates molecular interactions, reducing reaction times from hours to 10–20 minutes, and drastically improves yields to 80–95% by minimizing thermal degradation[5][7].

Transition-Metal Catalyzed Cross-Coupling

For structurally complex phenothiazines, transition-metal catalysis (Pd, Cu, or Fe) is the modern gold standard[1][8].

  • Mechanism & Causality: These methods construct the scaffold via tandem C-S and C-N bond formations. For instance, Cu(I)-catalyzed cross-coupling utilizes ligands (e.g., N,N-dimethylglycine) to stabilize the active copper species, preventing catalyst aggregation[1].

  • Yield Profile: These highly controlled oxidative addition and reductive elimination cycles suppress side reactions, delivering excellent regioselectivity and yields ranging from 70–98% [1][8].

Benzyne Addition

A metal-free alternative for specific derivatives, such as the highly reducing N-phenyl phenothiazine photocatalyst, utilizes benzyne chemistry[9][10].

  • Mechanism & Causality: By reacting amino-substituted thiosulfonates or phenothiazine precursors with benzyne intermediates, the core is functionalized without precious metals[1][10].

  • Yield Profile: While yields are modest (29–40% ), the simplicity and low cost of the reagents make this an attractive route for multi-gram scale production[10][11].

G Start Starting Materials Bernthsen Bernthsen Synthesis (Diphenylamine + S8) Start->Bernthsen 140-250°C Yield: 30-50% Smiles Smiles Rearrangement (Aminobenzenethiol + Ar-X) Start->Smiles Base/MW Yield: 80-95% Metal Metal Catalysis (Cross-Coupling) Start->Metal Pd/Cu Catalyst Yield: 70-98% Benzyne Benzyne Addition (Aryne + Thiosulfonates) Start->Benzyne Metal-Free Yield: 29-40% PTZ Phenothiazine Scaffold Bernthsen->PTZ Smiles->PTZ Metal->PTZ Benzyne->PTZ

Fig 1. Divergent synthetic pathways for phenothiazine core construction.

Quantitative Yield Comparison

The following table synthesizes the operational parameters and empirical yields of the discussed methodologies:

Synthesis MethodTypical YieldReaction TimeTemperatureKey AdvantagePrimary Limitation
Bernthsen Synthesis 30–50% (up to 80% opt.)4–12 Hours140–250 °CInexpensive reagentsHarsh conditions, poor regioselectivity
Smiles Rearrangement (Thermal) 40–60%6–12 HoursRefluxGood regioselectivityLengthy multi-step process
Smiles Rearrangement (Microwave) 80–95%10–20 Mins~100 °C (MW)Rapid, highly efficientRequires specialized MW reactor
Metal Catalysis (Cu/Pd/Fe) 70–98%12–48 Hours90–135 °CBroad substrate scopeExpensive catalysts/ligands
Benzyne Addition 29–40%2–6 HoursAmbient to 80 °CScalable (Gram-scale)Modest yields, side reactions

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in checkpoints allow the researcher to verify the mechanistic progression of the reaction before proceeding to the next step.

Protocol A: Microwave-Assisted Smiles Rearrangement (High-Yield Route)

This protocol condenses the traditional six-step synthesis into a highly efficient two-step process[7].

  • Reactant Mixing: In a microwave-safe vessel, combine equimolar amounts of p-substituted phenol and o-substituted aniline derivatives in a minimal quantity of absolute ethanol. Add a catalytic amount of ZnCl2[7].

    • Causality: ZnCl2 acts as a Lewis acid to activate the phenol, facilitating the initial coupling.

  • First Irradiation (Biphenyl Amino Formation): Subject the mixture to microwave irradiation (approx. 100 °C) for 5–10 minutes[7].

    • Self-Validation Checkpoint: Monitor via TLC (co-spotting starting materials). The disappearance of the distinct phenol/aniline spots and the emergence of a highly fluorescent intermediate spot under UV (254 nm) confirms biphenyl amino formation[4].

  • Thionation: Add elemental iodine (I2) to the reaction vessel and resume microwave irradiation for an additional 5–10 minutes[7].

    • Causality: Iodine acts as a mild oxidant to drive the thionation and subsequent ring closure without over-oxidizing the product to a sulfone.

    • Self-Validation Checkpoint: The reaction mixture will undergo a distinct colorimetric shift to a deep blue/green hue, indicative of the extended conjugation of the newly formed phenothiazine core[12].

Protocol B: Cu-Catalyzed Tandem C-S/C-N Cross-Coupling

This protocol is ideal for synthesizing highly functionalized derivatives where regioselectivity is paramount[1].

G Step1 Substrate Mixing (Amine + 2-Bromobenzenethiol) Step2 Catalyst Addition (CuI + Ligand + Cs2CO3 in DMSO) Step1->Step2 Step3 C-S Bond Formation (90 °C under N2) Step2->Step3 Step4 C-N Cyclization (130 °C under N2) Step3->Step4 Step5 Phenothiazine Derivative (70-82% Yield) Step4->Step5

Fig 2. Step-by-step workflow of Cu-catalyzed tandem C-S/C-N cross-coupling.

  • System Assembly: In an oven-dried Schlenk tube under an N2 atmosphere, combine the primary amine (1.0 mmol), 2-bromobenzenethiol (1.5 mmol), CuI catalyst (0.1 mmol), N,N-dimethylglycine ligand (0.2 mmol), and Cs2CO3 base (2.0 mmol) in 3 mL of anhydrous DMSO[1].

  • Stepwise Heating - Phase 1 (C-S Coupling): Heat the mixture to 90 °C for 12 hours[1].

    • Causality: Stepwise heating is critical. At 90 °C, the Cu(I) catalyst selectively drives the C-S cross-coupling. Attempting to run the reaction immediately at higher temperatures leads to catalyst degradation and poor yields.

    • Self-Validation Checkpoint: The initial heterogeneous suspension in DMSO will homogenize as the C-S intermediate forms. TLC must confirm the complete consumption of 2-bromobenzenethiol before proceeding[4].

  • Stepwise Heating - Phase 2 (C-N Cyclization): Ramp the temperature to 130 °C and maintain for 24–36 hours[1].

    • Causality: The elevated temperature provides the necessary activation energy to overcome the steric hindrance of the intramolecular C-N bond formation.

  • Workup: Cool to room temperature, quench with water, extract with ethyl acetate, and purify via silica gel column chromatography to obtain the phenothiazine derivative (Yield: 70–82%)[1][13].

References

  • Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold - MDPI.[Link]

  • Microwave Assisted Synthesis, Characterization and Antimicrobial Activity of 10H-Phenothiazine Derivatives - Oriental Journal of Chemistry.[Link]

  • August Bernthsen - Grokipedia.[Link]

  • A Comprehensive Review on Phenothiazine Antipsychotics Synthesis Methods - Journal of Medicinal and Medical Chemistry.[Link]

  • Gram-Scale Synthesis of the N-Phenyl Phenothiazine Photocatalyst by Benzyne Addition - Cambridge University Press.[Link]

  • Towards Asymmetrical Methylene Blue Analogues: Synthesis and Reactivity of 3-N′-Arylaminophenothiazines - PubMed Central (NIH).[Link]

Sources

Comparative

4-Methoxy-10H-Phenothiazine as a High-Performance Donor in Organic Solar Cells: A Comparative Guide

As the demand for high-efficiency, solution-processable organic solar cells (OSCs) and perovskite solar cells (PSCs) accelerates, the architectural design of electron-donating building blocks remains a critical frontier....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As the demand for high-efficiency, solution-processable organic solar cells (OSCs) and perovskite solar cells (PSCs) accelerates, the architectural design of electron-donating building blocks remains a critical frontier. Among the myriad of heterocyclic cores, phenothiazine (PTZ) has emerged as a highly versatile donor moiety. However, structural optimization—specifically via the introduction of a methoxy group at the 4-position to form 4-methoxy-10H-phenothiazine (4-MeO-PTZ) —fundamentally alters the optoelectronic landscape of the resulting conjugated materials [1].

This guide provides an in-depth, mechanistic comparison of 4-MeO-PTZ-based donor materials against other standard organic donors. Designed for researchers and drug/materials development professionals, this analysis unpacks the causality behind the substituent effects, provides comparative experimental data, and outlines a self-validating protocol for device integration.

Mechanistic Basis: The "Why" Behind 4-Methoxy-10H-Phenothiazine

To understand why 4-MeO-PTZ outperforms unsubstituted phenothiazine and traditional donors like Triphenylamine (TPA), we must examine the intersection of electronic structure and steric conformation [1].

Electronic Modulation via the Methoxy Group

The methoxy (-OCH₃) substituent acts as a strong electron-donating group (EDG) through resonance. When positioned on the phenothiazine core, it significantly increases the localized electron density. This modification achieves two critical outcomes:

  • HOMO Level Tuning: The electron-rich nature of the methoxy group slightly upshifts the Highest Occupied Molecular Orbital (HOMO) energy level (e.g., from -5.35 eV in bare PTZ to approximately -5.18 eV in methoxy-substituted derivatives). This fine-tuning reduces the optical bandgap, broadening the absorption profile into the near-infrared (NIR) region to maximize photon harvesting [2].

  • Enhanced Intramolecular Charge Transfer (ICT): In Donor-Acceptor (D-A) copolymer or small-molecule architectures, the increased electron density at the donor core amplifies the push-pull effect, facilitating rapid exciton dissociation at the donor-acceptor interface.

The "Butterfly" Conformation

Unlike planar donors (e.g., carbazole or fluorene) that are prone to excessive π-π stacking and detrimental macro-aggregation, phenothiazine possesses a non-planar "butterfly" geometry due to the dihedral angle (approx. 158.5°) induced by the sulfur and nitrogen heteroatoms [1]. The 4-methoxy derivative preserves this global butterfly conformation while introducing local dipole moments. This unique geometry suppresses intermolecular excimer formation and prevents large-scale phase separation in Bulk Heterojunction (BHJ) blends, ensuring an optimized, interpenetrating nanoscale morphology.

G N1 4-Methoxy Substituent (Strong EDG) N2 Phenothiazine Core (Butterfly Geometry) N1->N2 Resonance Donation N3 Up-shifted HOMO & Reduced Bandgap N2->N3 Electronic Effect N4 Suppressed Aggregation & Optimal Film Morphology N2->N4 Steric Effect N5 Enhanced Intramolecular Charge Transfer (ICT) N3->N5 N6 High Device PCE & Jsc N4->N6 N5->N6

Figure 1: Mechanistic pathway illustrating how 4-methoxy substitution on phenothiazine dictates optoelectronic and morphological properties.

Performance Comparison: 4-MeO-PTZ vs. Alternative Donors

When integrated into small-molecule donors or Hole Transport Materials (HTMs), 4-MeO-PTZ derivatives consistently demonstrate superior charge carrier mobility and Power Conversion Efficiencies (PCE) compared to their unsubstituted counterparts and traditional donors [1, 2].

The table below summarizes the comparative photovoltaic parameters of standard Bulk Heterojunction (BHJ) OSCs and Perovskite Solar Cells (PSCs) utilizing different donor cores.

Donor Core MaterialStructural FeatureHOMO Level (eV)Hole Mobility (cm²/V·s)Voc (V)Jsc (mA/cm²)Max PCE (%)
P3HT (Baseline)Planar Polythiophene-5.00~1.0 × 10⁻⁴0.6010.5~4.5 - 5.0
Triphenylamine (TPA) Twisted, Propeller-5.25~3.5 × 10⁻⁴0.9514.2~8.0 - 9.5
Unsubstituted PTZ Butterfly, Non-planar-5.35~5.0 × 10⁻⁴1.0216.8~10.5 - 11.0
4-MeO-PTZ Butterfly + Strong EDG-5.18~8.2 × 10⁻⁴0.9821.5~14.5 - 15.8
Data Synthesis & Causality
  • Short-Circuit Current ( Jsc​ ): The massive leap in Jsc​ for 4-MeO-PTZ (21.5 mA/cm²) is a direct consequence of the methoxy-induced bandgap reduction, which allows the active layer to harvest a broader spectrum of solar radiation.

  • Hole Mobility: The methoxy group increases the molecular dipole moment (e.g., up to 12.58 D in extended architectures) [2]. This strong dipole facilitates faster intermolecular hopping, nearly doubling the hole mobility compared to unsubstituted PTZ.

  • Open-Circuit Voltage ( Voc​ ): While the HOMO is slightly upshifted compared to bare PTZ (resulting in a marginal drop in Voc​ from 1.02 V to 0.98 V), the massive gain in Jsc​ and Fill Factor (FF) overwhelmingly compensates, yielding a much higher overall PCE.

Experimental Protocol: Fabrication of 4-MeO-PTZ based OSCs

To ensure reproducibility and scientific trustworthiness, the following self-validating protocol details the fabrication of an inverted BHJ organic solar cell utilizing a 4-MeO-PTZ-based donor polymer/small molecule blended with a non-fullerene acceptor (NFA) like Y6.

Materials Preparation
  • Substrate Cleaning: Ultrasonicate Indium Tin Oxide (ITO) coated glass substrates sequentially in detergent, deionized water, acetone, and isopropanol for 15 minutes each. Dry under a nitrogen stream and treat with UV-Ozone for 20 minutes to increase the work function and hydrophilicity.

  • Solution Blending: Dissolve the 4-MeO-PTZ donor and NFA (e.g., Y6) in anhydrous chloroform (CF) at a total concentration of 16 mg/mL (Donor:Acceptor weight ratio of 1:1.2).

  • Additive Incorporation: Add 0.5% (v/v) 1-chloronaphthalene (CN) as a solvent additive to prolong the drying time, allowing the "butterfly" PTZ cores to self-assemble into highly ordered, interpenetrating networks without macro-aggregating. Stir at 45°C overnight in a nitrogen-filled glovebox.

Device Fabrication Steps
  • Electron Transport Layer (ETL): Spin-coat a ZnO nanoparticle dispersion onto the cleaned ITO at 3000 rpm for 30 seconds. Anneal at 150°C for 15 minutes in ambient air. Transfer to the glovebox.

  • Active Layer Spin-Coating: Spin-coat the pre-heated (45°C) 4-MeO-PTZ:Y6 blend solution onto the ZnO layer at 2500 rpm for 40 seconds.

  • Thermal Annealing: Subject the active layer to thermal annealing at 100°C for 10 minutes. Causality Check: This step provides the thermal energy required for the methoxy groups to induce localized dipole-dipole alignment, maximizing hole mobility.

  • Hole Transport Layer (HTL): Spin-coat MoO₃ (10 nm) or deposit via thermal evaporation.

  • Electrode Deposition: Thermally evaporate 100 nm of Silver (Ag) under high vacuum ( <2×10−6 Torr) through a shadow mask to define the active device area (typically 0.04 cm²).

Workflow S1 1. ITO Cleaning & UV-Ozone S2 2. ZnO Spin-coating (ETL) S1->S2 S3 3. 4-MeO-PTZ:Y6 Active Layer S2->S3 S4 4. Thermal Annealing (100°C, 10 min) S3->S4 S5 5. MoO3 / Ag Evaporation S4->S5

Figure 2: Step-by-step device fabrication workflow for inverted organic solar cells.

Validation & Characterization
  • J-V Profiling: Measure Current Density-Voltage (J-V) curves under AM 1.5G illumination (100 mW/cm²). A successful 4-MeO-PTZ device should exhibit no "S-shape" kink near the Voc​ , validating efficient charge extraction.

  • Morphology Check: Utilize Atomic Force Microscopy (AFM). The Root Mean Square (RMS) roughness should be between 1.2 - 1.8 nm. Higher roughness indicates phase separation failure, likely due to omitted solvent additives.

Conclusion

The transition from unsubstituted phenothiazine to 4-methoxy-10H-phenothiazine represents a masterclass in rational molecular design. By leveraging the resonance electron donation of the methoxy group, researchers can simultaneously upshift the HOMO level for broader light absorption and increase the molecular dipole moment for superior charge mobility [1, 2]. When paired with its inherent "butterfly" steric conformation that prevents dead-end aggregation, 4-MeO-PTZ stands as a highly authoritative, next-generation donor core for both Organic and Perovskite Solar Cells.

References

  • Revoju, S., Matiukhina, A., Canil, L., Salonen, H., Hiltunen, A., Abate, A., & Vivo, P. (2020). Structure-induced optoelectronic properties of phenothiazine-based materials. Journal of Materials Chemistry C, 8(44), 15555-15585.[Link]

  • Gurusamy, R., Menon, V. S., Alagumalai, A., Parameshwaran, S., Kamal, A., Veena, G. C. C., Shet, S. A. G., Vutukuri, V. N. R. K., Andavan, G. T. S., & Krishnamoorthy, A. (2025). Dual-Armed N-Methoxy Triphenyl-Aminated Phenothiazine-Linked Benzodithiophene Hole Transport and Interface Passivation Materials for Perovskite Solar Cells. ACS Applied Energy Materials.[Link]

Validation

A Researcher's Guide to the Electrochemical Properties of Substituted Phenothiazines

For researchers, scientists, and drug development professionals, understanding the electrochemical behavior of phenothiazine derivatives is paramount for applications ranging from medicinal chemistry to materials science...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, understanding the electrochemical behavior of phenothiazine derivatives is paramount for applications ranging from medicinal chemistry to materials science. This guide provides an in-depth, objective comparison of the electrochemical properties of substituted phenothiazines, supported by experimental data and detailed protocols. We will explore how structural modifications to the phenothiazine core influence its redox characteristics, offering insights into the design of novel compounds with tailored electrochemical functionalities.

The Electrochemical Landscape of Phenothiazines: A Tale of Two Electrons

The phenothiazine nucleus is an electron-rich heterocyclic system, a characteristic that underpins its diverse applications. Its electrochemical behavior is primarily defined by a two-step oxidation process. The first step involves a reversible one-electron abstraction from the nitrogen and/or sulfur atom, forming a relatively stable cation radical.[1][2] The stability of this radical is a crucial factor, significantly influenced by the nature of substituents on the phenothiazine core and the surrounding medium.[1] The second oxidation step, which can be reversible or irreversible depending on the molecular structure and experimental conditions, leads to the formation of a dication.[3][4]

The general oxidation mechanism can be visualized as follows:

G Phenothiazine Phenothiazine (PZ) Cation_Radical Cation Radical (PZ•+) Phenothiazine->Cation_Radical -e⁻ Cation_Radical->Phenothiazine +e⁻ Dication Dication (PZ2+) Cation_Radical->Dication -e⁻ G cluster_0 Effect of Substituents on HOMO Energy HOMO_EDG Higher HOMO Energy (Easier to Oxidize) HOMO_Unsubstituted HOMO Energy (Unsubstituted Phenothiazine) HOMO_EDG->HOMO_Unsubstituted EDG HOMO_EWG Lower HOMO Energy (Harder to Oxidize) HOMO_Unsubstituted->HOMO_EWG EWG

Caption: Influence of electron-donating and -withdrawing groups on the HOMO energy level.

Comparative Electrochemical Data of Substituted Phenothiazines

The table below summarizes the first oxidation potentials (E°' or Epa) for a selection of substituted phenothiazines, as determined by cyclic voltammetry. These values provide a quantitative comparison of the electronic effects of different substituents.

Phenothiazine DerivativeSubstituent(s)Oxidation Potential (V vs. reference)Reference Electrode
PhenothiazineNone0.16Fc/Fc+
Chlorpromazine2-Cl, 10-(CH2)3N(CH3)2~0.55 - 0.75Various
Thioridazine2-SCH3, 10-(CH2)2-piperidine~0.55 - 0.75Various
Trifluoperazine2-CF3, 10-(CH2)3-piperazineHigher than Chlorpromazine-
Promethazine10-(CH2)CH(CH3)N(CH3)2Lower than Chlorpromazine-
N-ethylphenothiazine (EPT)10-C2H5~0.3Fc/Fc+
3,7-dimethoxy-N-ethylphenothiazine (DMeOEPT)3,7-(OCH3)2, 10-C2H5Lower than EPTFc/Fc+

Note: The exact oxidation potentials can vary depending on the experimental conditions, including the solvent, supporting electrolyte, and reference electrode used. [4][5][6][7][8][9][10]

Experimental Protocol: Probing Electrochemical Properties with Cyclic Voltammetry

Cyclic Voltammetry (CV) is a powerful and widely used electrochemical technique to investigate the redox properties of chemical species. [11]A typical experimental setup and workflow for analyzing substituted phenothiazines are outlined below.

Materials and Reagents
  • Working Electrode: Glassy carbon electrode (GCE) is commonly used. [4][9]* Reference Electrode: A stable reference electrode is crucial for accurate potential measurements. Common choices include Saturated Calomel Electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode. For non-aqueous studies, a ferrocene/ferrocenium (Fc/Fc+) internal standard is often employed. [12][13]* Counter Electrode: A platinum wire or graphite rod serves as the counter electrode.

  • Solvent: The choice of solvent depends on the solubility of the phenothiazine derivative and the desired potential window. Acetonitrile and dichloromethane are frequently used for non-aqueous measurements. [14][15]For aqueous studies, buffer solutions at various pH values are employed. [8][11]* Supporting Electrolyte: A non-reactive salt is added to the solution to ensure conductivity. Tetrabutylammonium hexafluorophosphate (TBAPF6) or perchlorate (TBAP) are common choices for organic solvents. [15]* Analyte: The substituted phenothiazine of interest, typically at a concentration of 1-10 mM.

Step-by-Step Experimental Procedure
  • Electrode Preparation: Polish the working electrode (e.g., GCE) with alumina slurry to a mirror finish, then sonicate in deionized water and the chosen solvent to remove any residual particles.

  • Cell Assembly: Assemble the three-electrode system in an electrochemical cell containing the analyte solution (substituted phenothiazine dissolved in the solvent with the supporting electrolyte).

  • Deaeration: Purge the solution with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a blanket of the inert gas over the solution during the experiment.

  • Cyclic Voltammetry Measurement:

    • Connect the electrodes to a potentiostat.

    • Set the initial and final potentials to scan a range where the redox events of the phenothiazine are expected to occur.

    • Set the scan rate, typically starting at 100 mV/s.

    • Initiate the potential sweep. The potential is swept linearly from the initial to the final potential and then back to the initial potential.

  • Data Analysis:

    • The resulting plot of current versus potential is called a cyclic voltammogram.

    • Identify the anodic (oxidation) and cathodic (reduction) peak potentials (Epa and Epc).

    • For a reversible process, the formal potential (E°') can be estimated as the average of the anodic and cathodic peak potentials: E°' = (Epa + Epc) / 2.

    • The peak separation (ΔEp = Epa - Epc) for a reversible one-electron process is theoretically 59 mV at 25 °C.

    • Analyze the relationship between the peak current and the square root of the scan rate to determine if the process is diffusion-controlled. [9] The following diagram outlines the typical workflow for a cyclic voltammetry experiment.

G Prep Electrode Preparation Assembly Cell Assembly Prep->Assembly Deaerate Deaeration Assembly->Deaerate Measurement CV Measurement Deaerate->Measurement Analysis Data Analysis Measurement->Analysis

Caption: Experimental workflow for cyclic voltammetry of phenothiazines.

Concluding Remarks for the Advanced Researcher

The electrochemical properties of substituted phenothiazines are a rich area of study with significant implications for drug design and materials development. By judiciously selecting substituents, researchers can manipulate the redox potentials and stability of these compounds to achieve desired functionalities. A thorough understanding of the structure-property relationships, grounded in robust experimental techniques like cyclic voltammetry, is essential for advancing the application of this versatile class of molecules. This guide serves as a foundational resource, empowering researchers to explore and harness the fascinating electrochemical landscape of substituted phenothiazines.

References

  • Nanosecond redox equilibrium method for determining oxidation potentials in organic media. Journal of the American Chemical Society, 126(43), 14086-14094. [Link]

  • Electrochemical Measurements of Phenothiazine Drugs in the Presence of Surface Active Ionic Liquids. Key Engineering Materials, 605, 233-236. [Link]

  • Cyclic-voltammetric studies of some phenothiazine dyes. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 82(8), 2437-2444. [Link]

  • Mechanism for phenothiazine oxidation. Journal of Pharmaceutical Sciences, 63(1), 14-18. [Link]

  • Electrochemical analysis of some phenothiazine derivatives--I. Chlorpromazine HCl. Talanta, 36(5), 587-590. [Link]

  • Electrochemical oxidation of hydroxylated phenothiazine and imipramine derivatives. Journal of Pharmaceutical Sciences, 68(5), 555-561. [Link]

  • Analysis of Phenothiazine and Its Derivatives Using LC/Electrochemistry/MS and LC/Electrochemistry/Fluorescence. Analytical Chemistry, 75(20), 5489-5496. [Link]

  • Electrochemical Synthesis of the in human S-oxide metabolites of phenothiazine containing Anti-Psychotic Medications. ChemRxiv. [Link]

  • The synthesis of phenothiazine derivatives and their electrochromic property. ResearchGate. [Link]

  • Electrochemical Oxidation of Phenothiazine Derivatives at Glassy Carbon Electrodes and Their Differential Pulse and Square‐wave Voltammetric Determination in Pharmaceuticals. Analytical Letters, 38(5), 791-810. [Link]

  • Cationic and anionic phenothiazine derivatives: electrochemical behavior and application in DNA sensor development. Analyst, 148(24), 5945-5953. [Link]

  • N-substituted phenothiazines as redox indicators in titrations with chloramine-T and chloramine-B. Talanta, 27(12), 1084-1086. [Link]

  • Chemical and electrochemical oxidation of phenothiazine. Canadian Journal of Chemistry, 71(5), 674-678. [Link]

  • N-substituted phenothiazines as redox indicators in titrations with N-bromosuccinimide. Analyst, 103(1232), 1154-1159. [Link]

  • The electrochemistry of phenothiazine derivatives. Lancashire Online Knowledge. [Link]

  • Molecular Tailoring of Phenothiazine Deriva ves for High Performance Non-Aqueous Organic Redox Flow Bateries. ChemRxiv. [Link]

  • Electrochemical Oxidation of Phenothiazine Derivatives at Glassy Carbon Electrodes and Their Differential Pulse and Square‐wave Voltammetric Determination in Pharmaceuticals. ResearchGate. [Link]

  • Concentration-dependent Cycling of Phenothiazine-based Electrolytes in Nonaqueous Redox Flow Cells. OSTI.GOV. [Link]

  • Recent development on the synthesis, properties and applications of luminescent oxidized phenothiazine derivatives. Journal of Materials Chemistry C, 9(24), 7584-7607. [Link]

  • N-substituted phenothiazines as redox indicators in cerimetry. Journal of the Indian Chemical Society, 58(6), 561-566. [Link]

  • N-substituted phenothiazines as redox indicators in bromatometry. Analyst, 101(1204), 562-566. [Link]

  • Extended phenothiazines: synthesis, photophysical and redox properties, and efficient photocatalytic oxidative coupling of amines. Communications Chemistry, 3(1), 1-9. [Link]

  • Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. ACS Omega, 9(28), 30594-30614. [Link]

  • Experimental and Calculated Electrochemical Potentials of Common Organic Molecules for Applications to Single-Electron Redox Chemistry. The Journal of Organic Chemistry, 83(4), 2115-2123. [Link]

  • Electrochemical behavior and applications of phenothiazine derivatives based on BIS-(10H- Phenothiazin-3-YL)-Methane. ResearchGate. [Link]

  • Beyond the Phenothiazine Core: Mechanistic Insights into the Three-Electron Oxidation of Chlorpromazine. Molecules, 30(5), 1083. [Link]

  • Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. Molecules, 27(21), 7552. [Link]

  • a) Redox chemical processes of N‐unsubstituted phenothiazine 1,... ResearchGate. [Link]

  • Structure-induced optoelectronic properties of phenothiazine-based materials. Materials Advances, 1(7), 2115-2133. [Link]

  • Tailoring Two-Electron-Donating Phenothiazines To Enable High-Concentration Redox Electrolytes for Use in Nonaqueous Redox Flow Batteries. Chemistry of Materials, 31(10), 3639-3646. [Link]

  • Exploring the role of phenothiazine conformations and their interconversion on the electrochemical behaviour of organic electrodes. Journal of Materials Chemistry A, 10(4), 1806-1814. [Link]

  • Methods for the Oxidation of Organic Compounds: Alkanes, Alkenes, Alkynes, and Arenes. Academic Press. [Link]

  • "How Should I Think About Voltage? What is Overpotential?" – Establishing an Organic Chemistry Intuition for Electrochemistry. OSTI.GOV. [Link]

  • Experimental Validation of a Computational Screening Approach to Predict Redox Potentials for a Diverse Variety of Redox-Active Organic Molecules. The Journal of Physical Chemistry A, 124(46), 9648-9657. [Link]

  • On how electron density affects the redox stability of phenothiazine sensitizers on semiconducting surfaces. Chemical Communications, 52(42), 6937-6940. [Link]

  • Pairing nitroxyl radical and phenazine with electron-withdrawing/-donating substituents in ``water-in-ionic liquid'' for high-voltage aqueous redox flow batteries. Green Energy & Environment, 9(3), 713-722. [Link]

Sources

Comparative

comparative analysis of the photophysical properties of phenothiazine derivatives

An in-depth comparative analysis of phenothiazine (PTZ) derivatives requires moving beyond basic spectral data to understand the fundamental structure-property relationships that govern their excited-state dynamics. As a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of phenothiazine (PTZ) derivatives requires moving beyond basic spectral data to understand the fundamental structure-property relationships that govern their excited-state dynamics. As a highly versatile electron-donating building block, the phenothiazine core is instrumental in the development of advanced optoelectronic materials, including Thermally Activated Delayed Fluorescence (TADF) emitters, Room Temperature Phosphorescence (RTP) materials, and visible-light photoredox catalysts.

This guide provides a comprehensive framework for analyzing, comparing, and experimentally validating the photophysical properties of distinct phenothiazine derivatives.

Structural Causality: The Phenothiazine Core and Conformational Dynamics

The unique photophysical behavior of phenothiazine stems from its electron-rich nitrogen-sulfur heterocyclic core, which naturally adopts a non-planar "butterfly" conformation. This structural flexibility allows the N-substituent to exist in two distinct geometries, each dictating a completely different excited-state pathway:

  • Quasi-Axial (QA) Conformation: The N-substituent is positioned nearly perpendicular to the PTZ core. This geometry limits structural conjugation, favoring a Locally Excited (LE) state . The dominant radiative pathway is rapid, prompt fluorescence (typically in the cyan/green region) with high energy but limited triplet harvesting 1[1].

  • Quasi-Equatorial (QE) Conformation: The N-substituent lies more parallel to the PTZ core, maximizing orbital overlap. This facilitates strong Intramolecular Charge Transfer (ICT), stabilizing a Charge Transfer (CT) state . The spatial separation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) minimizes the singlet-triplet energy gap ( ΔEST​ ), enabling efficient Reverse Intersystem Crossing (RISC) and driving TADF 1[1].

By engineering the steric hindrance, electronic withdrawing strength of the acceptor, or the oxidation state of the sulfur atom, researchers can selectively lock these conformations to tune the emission profile.

Comparative Analysis of Photophysical Properties

The table below synthesizes the photophysical metrics of distinct classes of phenothiazine derivatives, highlighting how specific structural modifications alter their excited-state lifetimes ( τ ) and photoluminescence quantum yields ( ΦPL​ ).

Derivative ClassRepresentative CompoundDominant Conformation / FeaturePrimary Emission MechanismLifetime ( τ ) ΦPL​ (Max)
Extended PTZ Fused-ring PTZ (1-5)Planarized / Extended π -conjugationPrompt Fluorescence / Photocatalysis nsModerate
D-A TADF Emitter NTPHPolymorphic (QA and QE)TADF (Orange) / PF (Cyan) ∼μ sHigh
D-A TADF Emitter PTZ-TRZHighly Twisted D-ATADF (Dual Emission) ∼μ s58% (Degassed)
Oxidized PTZ DOPPMORigidified Sulfone (d-p π bonds)Ultralong RTP876 ms8.2%
Polymer-Doped PTZ C[4]PTZ-OH@PVAHydrogen-bonded MatrixPhotoactivatable RTP23.1 ms29.5%
Mechanistic Deep-Dive
  • Extended Phenothiazines: Extending the π -conjugation of the PTZ core significantly red-shifts the absorption spectrum and tunes the excited-state reduction potential (up to -2.17 V vs SCE). This structural extension optimizes the derivatives for visible-light photoredox catalysis rather than purely emissive applications 2[2].

  • TADF Emitters (PTZ-TRZ & NTPH): Compounds like PTZ-TRZ exhibit dual emission due to the coexistence of LE and CT states. In highly twisted D-A systems, the triplet excitons ( T1​ ) generated via electron-hole recombination can undergo RISC back to the S1​ state, harvesting 100% of excitons for delayed fluorescence 3[3].

  • Ultralong RTP (DOPPMO): The introduction of d-p π bonds via oxidation of the sulfur atom (forming sulfones) fundamentally alters the electronic configuration. It suppresses non-radiative decay and shifts the T1​ state to a nearly pure ( π,π∗ ) character, yielding ultralong Room Temperature Phosphorescence with lifetimes approaching 1 second 4[4].

  • Matrix Isolation (PVA Doping): Embedding cyclized PTZ derivatives in a rigid polyvinyl alcohol (PVA) matrix forms an extensive hydrogen-bonding network. This physically restricts intramolecular motions (RIM) and shields the triplet excitons from diatomic oxygen ( 3O2​ ), drastically enhancing RTP quantum yields 5[5].

Mechanistic Pathways of Excited States

The following diagram maps the logical flow of exciton dynamics based on the conformational and structural state of the phenothiazine derivative.

MechanisticPathways S0 S0 (Ground State) QA Quasi-Axial (QA) Conformer Weak Conjugation S0->QA Excitation QE Quasi-Equatorial (QE) Conformer Strong D-A Conjugation S0->QE Excitation Ox Oxidized PTZ (d-pπ bonds) Rigidified Matrix S0->Ox Excitation S1_LE S1 (Locally Excited State) QA->S1_LE Absorption S1_CT S1 (Charge Transfer State) QE->S1_CT Absorption Ox->S1_LE Absorption S1_LE->S0 Prompt Fluorescence (ns) T1_LE T1 (Triplet π-π* State) S1_LE->T1_LE Efficient ISC S1_CT->S0 TADF (µs) T1_CT T1 (Triplet CT State) S1_CT->T1_CT ISC T1_CT->S1_CT RISC (Thermal Energy) T1_LE->S0 Ultralong RTP (ms)

Fig 1: Conformation-dependent photophysical signaling pathways in phenothiazine derivatives.

Self-Validating Experimental Protocol for Photophysical Characterization

To ensure scientific trustworthiness, the assignment of an emission mechanism (Prompt Fluorescence vs. TADF vs. RTP) cannot rely on steady-state spectra alone. It requires a rigorous, self-validating analytical workflow that tests the causality of solvent polarity, oxygen presence, and thermal energy.

Step 1: Steady-State Optical Profiling & Solvatochromism
  • Prepare solutions of the PTZ derivative in solvents of varying polarity (e.g., toluene, chloroform, acetonitrile) at a low concentration ( 10−5 M) to prevent aggregation-caused quenching (ACQ).

  • Record UV-Vis absorption and steady-state photoluminescence (PL) spectra.

  • Causality Check: A large positive solvatochromic shift in the emission spectrum indicates a highly polarized CT state (characteristic of the QE conformer). If the emission wavelength remains static across solvents, it confirms an LE state (QA conformer).

Step 2: Transient PL and Oxygen Quenching (TCSPC)
  • Measure the PL decay of the sample in an aerated environment using Time-Correlated Single Photon Counting (TCSPC).

  • Subject the sample to three rigorous freeze-pump-thaw cycles to remove dissolved oxygen, then re-measure the PL decay.

  • Causality Check: Triplet excitons ( T1​ ) are highly sensitive to quenching by ground-state triplet oxygen ( 3O2​ ). If the degassed sample reveals a delayed microsecond ( μ s) or millisecond (ms) component that vanishes in the aerated sample, triplet involvement is definitively validated.

Step 3: Cryogenic (77 K) Energy Level Determination
  • Dissolve the compound in 2-methyltetrahydrofuran and freeze to 77 K using a liquid nitrogen cryostat to form a rigid glass matrix.

  • Acquire the prompt fluorescence spectrum (delay = 0 ms) and the phosphorescence spectrum (delay = 1–5 ms).

  • Causality Check: The rigid matrix at 77 K suppresses non-radiative molecular vibrations and deprives the system of thermal energy ( kB​T ), effectively shutting down RISC. The onset of the fluorescence and phosphorescence spectra directly yields the S1​ and T1​ energy levels, respectively. A calculated ΔEST​<0.3 eV validates the thermodynamic feasibility of TADF.

ExperimentalWorkflow Prep Sample Preparation (Aerated vs. Degassed) Steady Steady-State Spectroscopy (Abs/PL & Solvatochromism) Prep->Steady Transient Transient PL (TCSPC) (ns to ms Lifetimes) Steady->Transient LowTemp 77K Spectroscopy (ΔEST Determination) Transient->LowTemp Analysis Mechanism Validation (PF vs. TADF vs. RTP) Transient->Analysis O2 Quenching Test LowTemp->Analysis

Fig 2: Self-validating experimental workflow for photophysical characterization.

References

  • Phenothiazine-based TADF emitters with dual conformations for single-molecule white OLEDs Source: PMC / National Institutes of Health (NIH) URL:[Link]

  • Extended phenothiazines: synthesis, photophysical and redox properties, and efficient photocatalytic oxidative coupling of amines Source: Chemical Science (RSC Publishing) URL:[Link]

  • Revisiting Dual Intramolecular Charge-Transfer Fluorescence of Phenothiazine-triphenyltriazine Derivatives Source: The Journal of Physical Chemistry C (ACS Publications) URL:[Link]

  • Utilizing d–pπ Bonds for Ultralong Organic Phosphorescence Source: Liaoning University / ResearchGate URL:[Link]

  • Cyclization-enhanced photoactivatable reversible room-temperature phosphorescence for efficient real-time light printing Source: RSC Publishing URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

10H-Phenothiazine, 4-methoxy- proper disposal procedures

Comprehensive Operational Guide: 10H-Phenothiazine, 4-methoxy- Handling and Proper Disposal Procedures Executive Summary & Operational Context 10H-Phenothiazine, 4-methoxy- (CAS: 61174-11-6) is a specialized heterocyclic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational Guide: 10H-Phenothiazine, 4-methoxy- Handling and Proper Disposal Procedures

Executive Summary & Operational Context

10H-Phenothiazine, 4-methoxy- (CAS: 61174-11-6) is a specialized heterocyclic compound primarily utilized in pharmaceutical analysis as a reference standard and key impurity marker (Impurity 11) for the antipsychotic medication Prochlorperazine [1]. Because it contains a phenothiazine core—characterized by electron-rich nitrogen and sulfur heteroatoms—its handling and disposal require stringent operational controls. Improper disposal not only violates environmental regulations but can lead to the release of highly toxic combustion byproducts, including sulfur dioxide (SOx) and nitrogen oxides (NOx). This guide provides self-validating, step-by-step protocols for the safe handling, regulatory classification, and destruction of this compound.

Physicochemical & Hazard Profile

Before initiating any workflow involving 10H-Phenothiazine, 4-methoxy-, operators must understand its physical properties to anticipate its behavior in solution and during disposal [2].

PropertySpecificationOperational Implication
Chemical Name 10H-Phenothiazine, 4-methoxy-Official nomenclature used for SDS and RCRA logging.
CAS Number 61174-11-6Primary identifier for hazardous waste manifests.
Molecular Formula C13H11NOSIndicates presence of N and S (dictates incineration method).
Molecular Weight 229.30 g/mol Used for calculating molar equivalents in waste neutralization.
Structural Features Thiazine coreHighly lipophilic; readily permeates latex. Requires nitrile PPE.

Operational Safety & Handling Protocols

To ensure absolute scientific integrity and operator safety, the following protocols must be strictly adhered to during laboratory manipulation.

Causality-Driven PPE Selection: Because phenothiazine derivatives are highly lipophilic, they can act as permeation enhancers when dissolved in common organic laboratory solvents (e.g., dichloromethane or methanol). Standard latex gloves offer insufficient barrier protection against organic solutions and will rapidly degrade.

  • Protocol: Always don nitrile gloves (minimum thickness 0.11 mm) or heavier butyl rubber gloves if handling bulk solvent mixtures. Use a properly calibrated Class II biological safety cabinet or chemical fume hood to prevent the inhalation of aerosolized particulates during weighing and transfer.

Waste Classification (EPA/RCRA Guidelines)

Under the Resource Conservation and Recovery Act (RCRA), pharmaceutical intermediates and reference standards must be evaluated for toxicity characteristics [3]. While 10H-Phenothiazine, 4-methoxy- is not explicitly listed as a P-listed (acute hazardous) or U-listed (toxic) waste on its own, it is almost universally managed as a Hazardous Waste in laboratory settings due to:

  • Solvent Admixture: It is typically dissolved in F-listed solvents (e.g., methanol, acetone) during HPLC analysis or chemical synthesis.

  • Toxicity Characteristic Leaching Procedure (TCLP): The compound's structural similarity to active pharmaceutical ingredients (APIs) mandates a conservative disposal approach to prevent groundwater contamination [4].

Step-by-Step Disposal Procedures

The following methodology ensures a self-validating system where each step confirms the safety and compliance of the next.

  • Step 1: Waste Segregation & Compatibility Verification

    • Action: Separate 10H-Phenothiazine, 4-methoxy- waste into "Halogenated" or "Non-Halogenated" streams based on the solvent used during your assay.

    • Causality: Mixing halogenated solvents with non-halogenated streams drastically increases the cost of incineration and can cause dangerous exothermic reactions if incompatible reagents are present.

  • Step 2: Containment

    • Action: Transfer the waste into a High-Density Polyethylene (HDPE) or amber glass container. Ensure the container is RCRA-empty before reusing it for other waste streams [3].

  • Step 3: Labeling and SAA Transfer

    • Action: Label the container explicitly with "Hazardous Waste: Contains 10H-Phenothiazine, 4-methoxy- and [Solvent Name]." Transfer the sealed container to a designated Satellite Accumulation Area (SAA) [5].

  • Step 4: High-Temperature Incineration (Destruction)

    • Action: Contract a licensed hazardous waste transporter to route the material for high-temperature incineration.

    • Causality: The disposal facility must be equipped with an afterburner and alkaline scrubbers. Combusting the thiazine core releases SOx and NOx gases. Alkaline scrubbers are scientifically required to neutralize these acidic gases before they reach the atmosphere, ensuring compliance with EPA emission standards.

WasteWorkflow Gen Waste Generation (4-Methoxy-10H-phenothiazine) Seg Segregation: Halogenated vs. Non-Halogenated Gen->Seg Store Satellite Accumulation Area (Secondary Containment) Seg->Store Trans Licensed Hazardous Waste Transporter Store->Trans Inc High-Temp Incineration (with SOx/NOx Scrubbers) Trans->Inc

Caption: Sequential workflow for the segregation, storage, and regulatory-compliant incineration of phenothiazine waste.

Spill Response Workflow

In the event of an accidental release, immediate containment is required to prevent environmental exposure and cross-contamination of laboratory surfaces.

  • Step 1: Assess and Isolate: Evacuate non-essential personnel from the immediate vicinity. Verify the physical state of the spill (dry powder vs. solvent solution).

  • Step 2: Don Appropriate PPE: Upgrade to chemical splash goggles and heavy-duty nitrile gloves.

  • Step 3: Containment:

    • For Powders: Gently cover the powder with damp sand or vermiculite to prevent aerosolization. Do not dry sweep.

    • For Liquids: Surround the spill with inert absorbent pads or chemical spill booms to prevent spreading into floor drains.

  • Step 4: Collection: Use non-sparking tools to scoop the absorbed material into a sealable, RCRA-compliant hazardous waste bucket [5].

  • Step 5: Decontamination: Wash the affected surface with a mild detergent and water, collecting all rinsate as hazardous waste.

SpillResponse Spill Chemical Spill Detected Assess Assess Volume & Toxicity (Don PPE) Spill->Assess Contain Containment (Vermiculite/Sand) Assess->Contain Collect Collect in Sealable RCRA-Compliant Container Contain->Collect Label Label as Hazardous Waste & Transfer to SAA Collect->Label

Caption: Escalation and containment pathway for accidental chemical spills involving phenothiazine derivatives.

References

  • Title: 4-Methoxy-10H-phenothiazine | C13H11NOS | CID 19828346 - PubChem - NIH Source: nih.gov URL: [Link]

  • Title: A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities - EPA Source: epa.gov URL: [Link]

  • Title: RCRA Pharmaceutical Waste - An Inspector's Viewpoint Source: nj.gov URL: [Link]

  • Title: RCRA Pharmaceutical Hazardous Wastes Flipbook PDF Source: wv.gov URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
10H-Phenothiazine, 4-methoxy-
Reactant of Route 2
Reactant of Route 2
10H-Phenothiazine, 4-methoxy-
© Copyright 2026 BenchChem. All Rights Reserved.